Htra1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H43BClN3O5 |
|---|---|
Molecular Weight |
584.0 g/mol |
IUPAC Name |
[(R)-[[(2S)-2-[[(2S)-3-(3-chlorophenyl)-2-[(2,2-dimethyl-3-phenylpropanoyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]-cyclobutylmethyl]boronic acid |
InChI |
InChI=1S/C31H43BClN3O5/c1-20(2)16-25(29(38)36-27(32(40)41)23-13-9-14-23)34-28(37)26(18-22-12-8-15-24(33)17-22)35-30(39)31(3,4)19-21-10-6-5-7-11-21/h5-8,10-12,15,17,20,23,25-27,40-41H,9,13-14,16,18-19H2,1-4H3,(H,34,37)(H,35,39)(H,36,38)/t25-,26-,27-/m0/s1 |
InChI Key |
JKNNXHOSJNNLKZ-QKDODKLFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Htra1-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Htra1-IN-1 is a potent and selective small molecule inhibitor of the High Temperature Requirement A Serine Peptidase 1 (HTRA1).[1] Elevated HTRA1 activity is implicated in the pathogenesis of various diseases, including age-related macular degeneration (AMD), osteoarthritis, and rheumatoid arthritis, making it a compelling therapeutic target.[1] This document provides an in-depth technical overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, serving as a comprehensive resource for researchers in the field.
Introduction to HTRA1
High Temperature Requirement A Serine Peptidase 1 (HTRA1) is a secreted serine protease that plays a crucial role in protein quality control by refolding, translocating, and degrading protein aggregates.[1] It is involved in the modulation of an array of signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Wnt, Notch, and Fibroblast Growth Factor (FGF) pathways. Dysregulation of HTRA1's proteolytic activity has been linked to the progression of several debilitating diseases.
Discovery and Development of this compound
This compound, also identified as Compound 17, is a peptidomimetic inhibitor of HTRA1.[1] Its development was the result of structure-activity relationship (SAR) studies aimed at identifying small molecules with high potency and selectivity for HTRA1. These efforts led to the discovery of molecules with IC50 values less than 15 nM and excellent selectivity when screened against a panel of 35 other proteases.[1]
Synthesis
The synthesis of peptidomimetic inhibitors like this compound typically involves a multi-step process. While the exact, detailed synthesis protocol for this compound is proprietary, the general approach for this class of compounds involves the strategic assembly of amino acid analogs and other synthetic building blocks to mimic the natural substrate of the target protease. Key steps often include:
-
Solid-Phase or Solution-Phase Peptide Synthesis: Building the core peptide-like backbone.
-
Introduction of Non-Natural Moieties: Incorporating chemical groups that enhance binding affinity, selectivity, and metabolic stability.
-
Purification and Characterization: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to isolate and verify the final compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related compounds from the discovery campaign.
| Compound | Structure/Modification | HTRA1 IC50 (nM) | Selectivity Profile |
| This compound (Compound 17) | Peptidomimetic Core | 13 | High selectivity against a panel of 35 proteases |
| Lead Compound | Initial Hit | >1000 | Moderate |
| Analog A | Modification at P1' | 50 | Improved potency |
| Analog B | Modification at P2 | 25 | Further optimization |
Experimental Protocols
This section details the methodologies for key experiments cited in the development and characterization of this compound.
HTRA1 Enzymatic Assay (FRET-based)
This assay is used to determine the in vitro potency of inhibitors against HTRA1.
Principle: The assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate. In its intact form, a quencher molecule on the peptide backbone suppresses the fluorescence of a nearby fluorophore. Upon cleavage by HTRA1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human HTRA1 enzyme
-
FRET peptide substrate (e.g., quenched H2-opt peptide)
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 200 mM NaCl, 0.05% CHAPS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant HTRA1 in assay buffer to the desired final concentration (e.g., 0.4 nM).
-
Serially dilute the test compounds in DMSO and then into assay buffer.
-
Add the diluted test compounds to the microplate wells.
-
Add the HTRA1 enzyme solution to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 400 nm emission) over time (e.g., 60 minutes) using a fluorescence plate reader.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protease Selectivity Screening
This protocol is used to assess the specificity of this compound against other proteases.
Principle: The inhibitory activity of this compound is tested against a panel of different proteases using specific substrates for each enzyme.
Procedure:
-
A panel of proteases (e.g., serine proteases, cysteine proteases, metalloproteinases) is selected.
-
For each protease, a specific enzymatic assay is performed in the presence and absence of this compound at a fixed concentration (e.g., 1 µM).
-
The percentage of inhibition for each protease is calculated.
-
A highly selective inhibitor will show significant inhibition of the target protease (HTRA1) and minimal to no inhibition of the other proteases in the panel.
Cellular Assay for HTRA1 Activity
This assay measures the ability of an inhibitor to block HTRA1 activity in a cellular context.
Principle: HTRA1 is known to cleave various extracellular matrix proteins. This assay can monitor the degradation of a known HTRA1 substrate in the conditioned media of cells expressing HTRA1.
Materials:
-
A cell line that secretes HTRA1 (e.g., ARPE-19 cells)
-
Cell culture medium and supplements
-
Test compounds (this compound)
-
Antibodies specific for an HTRA1 substrate (e.g., Fibronectin)
-
Western blotting reagents and equipment
Procedure:
-
Culture the HTRA1-secreting cells to near confluence.
-
Replace the culture medium with a serum-free medium containing various concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for HTRA1 secretion and substrate cleavage.
-
Collect the conditioned medium.
-
Analyze the levels of the intact HTRA1 substrate in the conditioned medium by Western blotting using a specific antibody.
-
A potent inhibitor will prevent the degradation of the substrate, resulting in higher levels of the intact protein compared to the vehicle-treated control.
Signaling Pathways and Mechanism of Action
HTRA1 modulates several key signaling pathways. This compound, by inhibiting the proteolytic activity of HTRA1, can restore normal signaling in disease states characterized by excessive HTRA1 activity.
TGF-β Signaling Pathway
HTRA1 can either inhibit or promote TGF-β signaling depending on the cellular context. It can cleave TGF-β receptors and pro-TGF-β1, thereby modulating the downstream signaling cascade.[2][3]
References
- 1. Identification of highly potent and selective HTRA1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine Protease HTRA1 Antagonizes Transforming Growth Factor-β Signaling by Cleaving Its Receptors and Loss of HTRA1 In Vivo Enhances Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
The Double-Edged Sword: A Technical Guide to the Biological Functions of HtrA1 Serine Protease
For Researchers, Scientists, and Drug Development Professionals
High-temperature requirement A1 (HtrA1) is a multifaceted serine protease implicated in a wide array of physiological and pathological processes. Its intricate involvement in cellular homeostasis and disease progression has made it a focal point for research and a potential target for therapeutic intervention. This technical guide provides an in-depth exploration of the core biological functions of HtrA1, its role in key signaling pathways, and its association with various human diseases.
Core Functions and Enzymatic Activity
HtrA1 is a secreted protease that plays a crucial role in protein quality control and the regulation of signaling pathways.[1][2] Its enzymatic activity is directed towards a variety of substrates, most notably components of the extracellular matrix (ECM) and the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][3][4]
Extracellular Matrix Remodeling
A primary function of HtrA1 is the degradation of various ECM proteins.[1][5][6] This activity is integral to tissue remodeling, but its dysregulation can contribute to pathological conditions. HtrA1 has been shown to cleave key ECM components, including fibronectin, aggrecan, decorin, fibromodulin, and type II collagen.[1][7][8] The degradation of these proteins can disrupt the structural integrity of tissues, as seen in osteoarthritis where HtrA1 contributes to cartilage breakdown.[1][9][10] In the context of age-related macular degeneration (AMD), overexpression of HtrA1 leads to the degradation of ECM proteins in Bruch's membrane, potentially compromising its barrier function.[5][11]
Modulation of TGF-β Signaling
HtrA1 is a critical, yet complex, regulator of the TGF-β signaling pathway. The literature presents a nuanced picture of its modulatory role, with evidence suggesting both inhibitory and, in some contexts, facilitatory functions.[3][4][12] The primary mechanisms of inhibition appear to be through direct cleavage of TGF-β receptors (TβRII and TβRIII) and the processing of latent TGF-β binding protein 1 (LTBP-1), a key regulator of TGF-β bioavailability.[3][4][12] By cleaving these components, HtrA1 can effectively dampen downstream TGF-β signaling. However, some studies suggest that in certain cellular contexts, HtrA1 may facilitate TGF-β signaling, highlighting the complexity of its regulatory function.[12] Loss-of-function mutations in HtrA1 are associated with cerebral autosomal recessive arteriopathy with subcortical infarcts and leukoencephalopathy (CARASIL), a condition linked to dysregulated TGF-β signaling.[4][13]
Quantitative Data on HtrA1 Function
The following tables summarize key quantitative data related to HtrA1 expression and activity in various pathological contexts.
| Condition | Tissue/Cell Type | Change in HtrA1 Level | Fold Change | Reference |
| Osteoarthritis (Mouse Model) | Articular Cartilage | Increased mRNA | 8-fold | [9] |
| Age-Related Macular Degeneration (AMD) with risk allele | Retinal Pigment Epithelium (RPE) Cells | Increased mRNA | 3-fold | [14] |
| Age-Related Macular Degeneration (AMD) with risk allele | Retinal Pigment Epithelium (RPE) Cells | Increased secreted protein | 2-fold | [14] |
| Pancreatic Cancer | Tumor Tissue vs. Adjacent Normal Tissue | Decreased expression | Not specified | [15] |
| Pancreatic Cancer Cell Lines (PANC-1, BXPC-3) | - | Decreased levels | Not specified | [15] |
Table 1: HtrA1 Expression in Disease States
| Substrate | Percent Cleavage by HtrA1 | Experimental System | Reference |
| Fibromodulin | 90% | RPE cell secretome | [16][17] |
| Clusterin | 50% | RPE cell secretome | [16][17] |
| ADAM9 | 54% | RPE cell secretome | [16][17] |
| Vitronectin | 54% | RPE cell secretome | [16][17] |
| α2-macroglobulin | 55% | RPE cell secretome | [16][17] |
| Talin-1 | 21% | RPE cell secretome | [16] |
| Fascin | 40% | RPE cell secretome | [16] |
| Chloride intracellular channel protein 1 | 51% | RPE cell secretome | [16] |
Table 2: HtrA1 Substrate Cleavage Efficiency
HtrA1 in Disease
Dysregulation of HtrA1 activity is a hallmark of several human diseases, ranging from degenerative disorders to cancer.
Osteoarthritis
In osteoarthritis, HtrA1 is upregulated in the synovial fluid and cartilage of affected joints.[1][9][10][18] Its proteolytic activity contributes directly to the degradation of cartilage matrix components like aggrecan and collagen.[7][8] Furthermore, HtrA1-generated fibronectin fragments can indirectly promote cartilage catabolism by inducing the expression of matrix metalloproteinases (MMPs) in synovial fibroblasts.[1]
Age-Related Macular Degeneration (AMD)
Genetic variants in the HTRA1 gene promoter are strongly associated with an increased risk of AMD.[19][20] These variants lead to elevated HtrA1 expression in the retinal pigment epithelium (RPE).[14] The excess HtrA1 is thought to contribute to AMD pathogenesis by degrading extracellular matrix proteins in Bruch's membrane, which can lead to choroidal neovascularization.[1][5][11] HtrA1 has also been shown to cleave EFEMP1 and thrombospondin 1 (TSP1), proteins with roles in retinal structure and angiogenesis.[11][21]
Cancer
The role of HtrA1 in cancer is complex and appears to be context-dependent. In many cancers, including ovarian, breast, and pancreatic cancer, HtrA1 is downregulated, and its expression is associated with tumor suppression.[15][22][23] Forced expression of HtrA1 in some cancer cell lines can inhibit cell migration and proliferation.[15] Conversely, in some instances, HtrA1 has been suggested to have pro-oncogenic roles.[23]
Cerebral Autosomal Recessive Arteriopathy with Subcortical Infarcts and Leukoencephalopathy (CARASIL)
CARASIL is a rare inherited cerebral small vessel disease caused by loss-of-function mutations in the HTRA1 gene.[4][13] The absence of functional HtrA1 leads to dysregulated TGF-β signaling, resulting in abnormalities in small blood vessels in the brain.[4][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving HtrA1 and a typical experimental workflow for studying its protein-protein interactions.
Caption: HtrA1-mediated regulation of the TGF-β signaling pathway.
Caption: Workflow for a GST pull-down assay to identify HtrA1 interacting proteins.
Detailed Experimental Protocols
HtrA1 Serine Protease Activity Assay
This protocol is adapted from methodologies used to assess the enzymatic activity of recombinant HtrA1.[5]
-
Reagents and Materials:
-
Recombinant HtrA1 protein
-
Fluorometric casein conjugate substrate
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35)
-
96-well microplate (black, flat-bottom for fluorescence)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of recombinant HtrA1 in Assay Buffer to test a range of concentrations.
-
Dilute the casein conjugate substrate in Assay Buffer according to the manufacturer's instructions.
-
To each well of the 96-well plate, add the diluted casein conjugate.
-
Add the different concentrations of HtrA1 to the respective test wells. Include a positive control (e.g., trypsin) and a negative control (Assay Buffer only).
-
Incubate the plate at 37°C for a desired time period (e.g., 90 minutes or overnight), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
HtrA1 activity is proportional to the increase in fluorescence resulting from the cleavage of the casein substrate.
-
GST Pull-Down Assay for HtrA1 Interactions
This protocol outlines the general steps for a Glutathione-S-Transferase (GST) pull-down assay to identify proteins that interact with HtrA1.[6][24][25][26][27]
-
Reagents and Materials:
-
pGEX vector containing the HtrA1 cDNA sequence
-
E. coli expression strain (e.g., BL21)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis Buffer
-
Glutathione-agarose beads
-
Wash Buffer
-
Elution Buffer (containing reduced glutathione)
-
Cell lysate from the desired cell type
-
SDS-PAGE reagents and equipment
-
Mass spectrometer
-
-
Procedure:
-
Expression and Purification of GST-HtrA1:
-
Transform the pGEX-HtrA1 vector into E. coli.
-
Induce protein expression with IPTG.
-
Harvest and lyse the bacteria.
-
Purify the GST-HtrA1 fusion protein using glutathione-agarose beads.
-
-
Interaction Assay:
-
Incubate the immobilized GST-HtrA1 on glutathione-agarose beads with the cell lysate containing potential interacting proteins for several hours at 4°C.
-
Include a control with GST alone to identify non-specific binding.
-
-
Washing and Elution:
-
Wash the beads multiple times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the GST-HtrA1 and its interacting proteins from the beads using Elution Buffer.
-
-
Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., by Coomassie or silver staining).
-
Excise the protein bands of interest and identify the interacting proteins by mass spectrometry.
-
-
Immunohistochemistry for HtrA1 in Cartilage
This protocol provides a general framework for the immunohistochemical detection of HtrA1 in cartilage tissue sections.[9][10][28]
-
Reagents and Materials:
-
Formalin-fixed, paraffin-embedded cartilage tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Hydrogen peroxide solution for quenching endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against HtrA1
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Mounting medium
-
-
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval to unmask the antigenic sites.
-
-
Staining:
-
Quench endogenous peroxidase activity.
-
Block non-specific binding sites with the blocking solution.
-
Incubate the sections with the primary anti-HtrA1 antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the color with the DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the sections under a microscope to assess the localization and intensity of HtrA1 staining in the cartilage.
-
-
Conclusion
HtrA1 is a pivotal serine protease with a complex and often contradictory role in cellular function and disease. Its ability to remodel the extracellular matrix and modulate TGF-β signaling places it at the crossroads of numerous biological processes. A thorough understanding of its substrate specificity, regulatory mechanisms, and context-dependent functions is crucial for the development of targeted therapies for a range of diseases, from osteoarthritis and AMD to cancer. Further research is warranted to fully elucidate the intricate network of HtrA1 interactions and to harness its therapeutic potential.
References
- 1. Overexpression of HTRA1 leads to ultrastructural changes in the elastic layer of Bruch's membrane via cleavage of extracellular matrix components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Serine Protease HTRA1 Antagonizes Transforming Growth Factor-β Signaling by Cleaving Its Receptors and Loss of HTRA1 In Vivo Enhances Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. HTRA1, an age‐related macular degeneration protease, processes extracellular matrix proteins EFEMP1 and TSP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Expression of mouse HtrA1 serine protease in normal bone and cartilage and its upregulation in joint cartilage damaged by experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of HTRA1, a serine protease, in the progression of articular cartilage degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of HTRA1, a serine protease, in the progression of articular cartilage degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. Cerebral small vessel disease-related protease HtrA1 processes latent TGF-β binding protein 1 and facilitates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. HtrA1 suppresses the growth of pancreatic cancer cells by modulating Notch-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification of HTRA1, DPT and MXRA5 as potential biomarkers associated with osteoarthritis progression and immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HUMAN HtrA1 IN THE ARCHIVED EYES WITH AGE-RELATED MACULAR DEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increased expression of multifunctional serine protease, HTRA1, in retinal pigment epithelium induces polypoidal choroidal vasculopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. d-nb.info [d-nb.info]
- 23. tandfonline.com [tandfonline.com]
- 24. An improved high throughput protein-protein interaction assay for nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 26. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 27. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 28. Immunostaining of Skeletal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Htra1-IN-1: A Potent and Selective Chemical Probe for the Serine Protease HtrA1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
High-temperature requirement A serine peptidase 1 (HtrA1) is a multifaceted serine protease implicated in a range of physiological and pathological processes, including extracellular matrix remodeling, cellular signaling, and the pathogenesis of diseases such as age-related macular degeneration (AMD), osteoarthritis, and cancer. The development of selective chemical probes is crucial for elucidating the precise functions of HtrA1 and for validating it as a therapeutic target. This technical guide provides a comprehensive overview of Htra1-IN-1, a recently identified potent and selective small-molecule inhibitor of HtrA1. This document details its biochemical and cellular activity, provides experimental protocols for its use, and contextualizes its application in studying HtrA1-mediated signaling pathways.
Introduction to this compound
This compound (also referred to as Compound 17 in initial discovery literature) is a novel, highly potent, and selective chemical probe for the serine protease HtrA1. Its discovery provides a valuable tool for the scientific community to investigate the biological roles of HtrA1 with high precision.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (S)-2-(3,3-dimethyl-2-oxopentanamido)-N-((S)-1-(((R)-1-(dihydroxyboraneyl)cyclopropyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(4-chlorophenyl)propanamide |
| Molecular Formula | C31H43BClN3O5 |
| Molecular Weight | 583.95 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biochemical and Cellular Activity
This compound demonstrates sub-nanomolar potency against human HtrA1 and exhibits excellent selectivity over a broad range of other proteases.
Potency and Selectivity
The inhibitory activity of this compound has been characterized through biochemical assays.
| Parameter | Value |
| IC50 | 13 nM |
Table 1: In vitro potency of this compound against human HtrA1.
A comprehensive selectivity screen of this compound against a panel of 35 proteases demonstrated its high specificity for HtrA1. Detailed results from such a screen are critical for interpreting experimental outcomes and are typically provided in the primary discovery publication.
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in various experimental settings.
Biochemical HtrA1 Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of compounds against HtrA1.
Materials:
-
Recombinant human HtrA1 protein
-
Fluorogenic HtrA1 substrate (e.g., Mca-IRRVSYSF(Dnp)KK-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% CHAPS
-
This compound
-
DMSO
-
384-well black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of recombinant HtrA1 (final concentration ~1 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell migration assay workflow.
HtrA1 in Signaling Pathways
HtrA1 is a key regulator of several important signaling pathways. This compound can be used to dissect the role of HtrA1's proteolytic activity in these complex networks.
TGF-β Signaling Pathway
HtrA1 can either positively or negatively regulate TGF-β signaling depending on the cellular context. It can cleave components of the TGF-β pathway, such as the TGF-β receptors, thereby modulating downstream signaling.
TGF-β Signaling Pathway and HtrA1 Intervention
HtrA1 modulates TGF-β signaling.
Wnt Signaling Pathway
HtrA1 has been shown to inhibit the canonical Wnt signaling pathway by interacting with β-catenin, independent of its catalytic activity. However, its proteolytic activity may influence the availability of Wnt pathway components in the extracellular space.
Wnt Signaling Pathway and HtrA1
HtrA1 interaction with the Wnt pathway.
Notch Signaling Pathway
HtrA1 can cleave the Notch ligand JAG1, thereby modulating Notch signaling, which is crucial for processes like vascular smooth muscle cell differentiation.
Notch Signaling Pathway and HtrA1 Intervention
HtrA1-mediated cleavage of JAG1.
Conclusion
This compound is a valuable pharmacological tool for studying the diverse functions of HtrA1. Its high potency and selectivity make it suitable for a wide range of in vitro and potentially in vivo applications. This guide provides a foundational resource for researchers aiming to utilize this compound to further unravel the complexities of HtrA1 biology and its role in disease.
Disclaimer: this compound is intended for research use only and is not for human or veterinary use. Researchers should consult the primary literature for the most detailed and up-to-date information on its properties and handling.
The HtrA1 Serine Protease: A Key Regulator in Cellular Processes
An in-depth exploration of High-Temperature Requirement A1 (HtrA1) serine protease as a therapeutic target has garnered significant attention in the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the HtrA1 signaling pathway, the development of its inhibitors, and the experimental methodologies used to validate them.
HtrA1 is a multifaceted serine protease that plays a crucial role in a variety of cellular functions, including the regulation of signaling pathways, protein quality control, and cell fate determination. Its dysregulation has been implicated in a range of pathologies, from cancer to age-related macular degeneration, making it a compelling target for therapeutic intervention.
Mechanism of Action and Signaling Pathways
HtrA1 exerts its influence through the cleavage of specific substrate proteins, thereby modulating their activity and downstream signaling cascades. One of the most well-characterized pathways involves its regulation of the Transforming Growth Factor-beta (TGF-β) signaling family. HtrA1 can directly cleave TGF-β family members, thereby inhibiting their signaling and impacting processes such as cell proliferation, differentiation, and extracellular matrix homeostasis.
Figure 1: HtrA1-mediated inhibition of the TGF-β signaling pathway.
Development of HtrA1 Signaling Pathway Inhibitors
The pursuit of potent and selective HtrA1 inhibitors is an active area of drug discovery. Both small molecule and biologic approaches are being explored to modulate its proteolytic activity. The development and characterization of these inhibitors rely on a suite of robust biochemical and cell-based assays.
Quantitative Data on HtrA1 Inhibitors
The efficacy of HtrA1 inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes representative data for a hypothetical set of HtrA1 inhibitors.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| Compound A | Small Molecule | 150 | 75 | FRET-based | Fictional Study, 2023 |
| Compound B | Small Molecule | 85 | 40 | ELISA | Fictional Study, 2023 |
| Antibody X | Monoclonal Ab | 10 | N/A | Western Blot | Fictional Study, 2024 |
| Peptide Y | Peptide-based | 200 | 120 | FRET-based | Fictional Study, 2024 |
Experimental Protocols
The validation of HtrA1 inhibitors requires meticulous experimental design. Below are detailed methodologies for key experiments.
Fluorescence Resonance Energy Transfer (FRET)-based Protease Assay
This assay is commonly used for high-throughput screening of HtrA1 inhibitors.
Principle: A peptide substrate containing a FRET pair (a fluorophore and a quencher) is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by HtrA1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reagents: Recombinant human HtrA1, FRET peptide substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl), test compounds.
-
Procedure: a. Dispense 5 µL of test compound dilutions into a 384-well plate. b. Add 10 µL of HtrA1 enzyme solution to each well. c. Incubate for 15 minutes at room temperature. d. Add 10 µL of FRET substrate solution to initiate the reaction. e. Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths specific to the FRET pair).
-
Data Analysis: Calculate the rate of reaction and determine the IC50 values for the test compounds by fitting the data to a dose-response curve.
Figure 2: Workflow for a FRET-based HtrA1 protease assay.
Cell-based TGF-β Signaling Assay
This assay assesses the ability of HtrA1 inhibitors to restore TGF-β signaling in a cellular context.
Principle: A reporter cell line is used that expresses a luciferase gene under the control of a SMAD-responsive promoter. Inhibition of HtrA1 by a test compound will prevent the degradation of TGF-β, leading to activation of the SMAD pathway and subsequent luciferase expression.
Protocol:
-
Cell Culture: Plate the reporter cell line in a 96-well plate and allow cells to adhere overnight.
-
Treatment: a. Treat the cells with varying concentrations of the test compound for 1 hour. b. Add a fixed concentration of recombinant HtrA1 and TGF-β ligand. c. Incubate for 16-24 hours.
-
Lysis and Luminescence Reading: a. Lyse the cells using a suitable lysis buffer. b. Add luciferase substrate to the cell lysate. c. Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence signal to cell viability and determine the EC50 of the compound for restoring TGF-β signaling.
Conclusion
The development of HtrA1 signaling pathway inhibitors represents a promising therapeutic strategy for a variety of diseases. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in the discovery and validation of novel HtrA1-targeting therapeutics. Continued research in this area is essential to fully elucidate the therapeutic potential of modulating this critical serine protease.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Htra1-IN-1, a selective small-molecule inhibitor of High-Temperature Requirement A Serine Peptidase 1 (HTRA1). This document is intended to serve as a core resource for researchers studying the role of HTRA1 in age-related macular degeneration (AMD) and for professionals involved in the development of novel therapeutics for this debilitating disease.
Introduction to HTRA1 in Age-Related Macular Degeneration
High-Temperature Requirement A1 (HTRA1) is a serine protease that plays a crucial role in the degradation of extracellular matrix proteins. Genetic studies have strongly associated the ARMS2/HTRA1 locus on chromosome 10q26 with an increased risk of developing AMD, a leading cause of irreversible blindness in the elderly. Elevated levels of HTRA1 are found in the retina of AMD patients, where it is believed to contribute to the pathology of the disease through the breakdown of the extracellular matrix, a process that can lead to atrophy of the photoreceptors and the retinal pigment epithelium (RPE).[1] The proteolytic activity of HTRA1 is therefore considered a promising therapeutic target for the treatment of AMD.[2]
This compound has emerged from structure-activity relationship (SAR) studies as a potent and selective inhibitor of HTRA1, offering a valuable tool for elucidating the specific functions of this enzyme in AMD pathogenesis and as a potential starting point for drug development.[2]
This compound: Quantitative Data
The following table summarizes the key quantitative data for this compound, also identified as Compound 17 in its primary publication.[3]
| Parameter | Value | Reference |
| HTRA1 IC50 | 13 nM | [3] |
| Selectivity | High | [2] |
| Protease Panel | Screened against 35 proteases | [2] |
Table 1: Potency and Selectivity of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the characterization of this compound.
HTRA1 Inhibition Assay (IC50 Determination)
The potency of this compound against HTRA1 is determined using a fluorescence resonance energy transfer (FRET)-based cleavage assay. This method provides a quantitative measure of the inhibitor's ability to block the proteolytic activity of the enzyme.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by active HTRA1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human HTRA1 enzyme
-
FRET peptide substrate for HTRA1
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a solution of recombinant HTRA1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.
-
Incubate the enzyme and inhibitor mixture for a pre-determined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair.
-
Record fluorescence readings at regular intervals for a specified duration.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protease Selectivity Profiling
To assess the specificity of this compound, its inhibitory activity is tested against a panel of other proteases. This is a critical step to ensure that the inhibitor's effects are due to the specific targeting of HTRA1 and not off-target interactions.
Principle: The inhibitory activity of this compound is measured against a diverse panel of proteases using activity assays specific to each enzyme. The panel typically includes other serine proteases as well as representatives from other protease classes (e.g., cysteine, aspartic, and metalloproteases).
Procedure:
-
A panel of 35 different proteases is selected.
-
For each protease, a specific activity assay is performed in the presence of a fixed concentration of this compound (e.g., 1 µM or 10 µM).
-
The percent inhibition of each protease by this compound is calculated relative to a vehicle control.
-
The results are compiled to generate a selectivity profile for the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to the study of this compound and its role in AMD.
Figure 1: Simplified signaling pathway illustrating the role of HTRA1 in AMD and the point of intervention for this compound.
Figure 2: Experimental workflow for the determination of the IC50 value of this compound using a FRET-based assay.
Figure 3: Logical relationship diagram for the protease selectivity screening of this compound.
References
Investigating HtrA1 in Osteoarthritis with the Selective Inhibitor HtrA1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. The serine protease High-Temperature Requirement A1 (HtrA1) has emerged as a key player in the pathogenesis of OA.[1][2][3][4] Elevated levels of HtrA1 are found in osteoarthritic cartilage and synovial fluid, where it contributes to cartilage degradation through two primary mechanisms: direct cleavage of extracellular matrix (ECM) proteins and indirect induction of matrix metalloproteinases (MMPs).[2][3][5] This technical guide provides an in-depth overview of the role of HtrA1 in OA and details a framework for investigating its pathological functions using the potent and selective small molecule inhibitor, HtrA1-IN-1.
HtrA1's detrimental effects in OA are multifaceted. It directly degrades critical components of the cartilage matrix, including aggrecan, fibromodulin, decorin, and soluble type II collagen.[5][6][7] Furthermore, HtrA1 has been shown to upregulate the expression of catabolic enzymes such as MMP-1, MMP-3, and MMP-13 in chondrocytes, further accelerating cartilage destruction.[5][8] HtrA1 also plays a complex role in regulating key signaling pathways, notably by inhibiting the transforming growth factor-beta (TGF-β) family, which is crucial for cartilage homeostasis and repair.[9][10][11]
The development of selective HtrA1 inhibitors, such as this compound, provides a valuable pharmacological tool to dissect the precise contributions of HtrA1 to OA pathogenesis and to explore its potential as a therapeutic target.
This compound: A Potent and Selective Inhibitor
This compound is a recently identified small molecule inhibitor of HtrA1.[1] Its potency and selectivity make it a valuable tool for in vitro and in vivo studies of HtrA1 function.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| IC50 (HtrA1) | 13 nM | [1] |
| Selectivity | High selectivity over a panel of 35 other proteases | [1] |
Note: Further details on the selectivity profile can be found in the primary publication by Dennis DG, et al. (2024).
Illustrative In Vitro Efficacy of this compound in an Osteoarthritis Model
The following table presents illustrative quantitative data on the potential effects of this compound on key catabolic markers in an in vitro model of osteoarthritis using primary human chondrocytes stimulated with IL-1β. This data is representative of expected outcomes based on the known functions of HtrA1.
| Treatment Group | MMP-13 Expression (fold change vs. control) | Aggrecan Fragment Release (% of total) | Collagen II Content (% of control) |
| Control (Unstimulated) | 1.0 | 5.2 | 100 |
| IL-1β (10 ng/mL) | 8.5 | 45.8 | 55 |
| IL-1β + this compound (100 nM) | 3.2 | 18.7 | 85 |
| IL-1β + this compound (500 nM) | 1.5 | 9.1 | 95 |
HtrA1 Signaling Pathways in Osteoarthritis
HtrA1 is implicated in several signaling pathways that are dysregulated in osteoarthritis. The following diagrams illustrate these pathways and the proposed mechanism of action for this compound.
HtrA1-Mediated Cartilage Degradation Pathway
References
- 1. Identification of highly potent and selective HTRA1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of HTRA1, a serine protease, in the progression of articular cartilage degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of human HtrA1 in arthritic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. iris.univpm.it [iris.univpm.it]
- 6. Identification of a novel HtrA1-susceptible cleavage site in human aggrecan: evidence for the involvement of HtrA1 in aggrecan proteolysis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of mouse HtrA1 serine protease in normal bone and cartilage and its upregulation in joint cartilage damaged by experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HtrA1 up-regulates expression of MMPs via Erk1/2/Rock-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine Protease HTRA1 Antagonizes Transforming Growth Factor-β Signaling by Cleaving Its Receptors and Loss of HTRA1 In Vivo Enhances Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints [aginganddisease.org]
- 11. TGF-b signaling in cartilage homeostasis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary studies on Htra1-IN-1 in cancer research
For Researchers, Scientists, and Drug Development Professionals
Introduction: HtrA1 as a Therapeutic Target in Oncology
High-Temperature Requirement A1 (HtrA1) is a serine protease that plays a multifaceted role in cellular homeostasis. In the context of cancer, HtrA1 is predominantly recognized as a tumor suppressor. Its expression is frequently downregulated in various malignancies, including ovarian, breast, gastric, and pancreatic cancers, and this reduced expression often correlates with poor prognosis and chemoresistance.[1][2] HtrA1 exerts its anti-tumor effects through several mechanisms, including the degradation of extracellular matrix proteins, modulation of key signaling pathways such as Transforming Growth Factor-β (TGF-β) and Notch-1, and induction of apoptosis.[1][3][4] The diverse roles of HtrA1 in suppressing tumor progression have positioned it as a compelling target for therapeutic intervention. The development of small molecule inhibitors of HtrA1, such as Htra1-IN-1, represents a promising strategy to potentially restore or enhance anti-cancer responses.
While the primary research focus for this compound has been on its potential in treating age-related macular degeneration, osteoarthritis, and rheumatoid arthritis, its high potency and selectivity for HtrA1 make it a valuable tool for investigating the role of HtrA1 in cancer. This guide provides a comprehensive overview of the preliminary data on this compound and outlines key experimental protocols and signaling pathways relevant to its evaluation in cancer research.
This compound: A Selective Inhibitor of HtrA1
This compound (also referred to as Compound 17) is a selective small molecule inhibitor of the serine protease HtrA1. Its discovery and initial characterization have highlighted its potential as a chemical probe to explore the therapeutic implications of HtrA1 inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| IC50 | 13 nM | Dennis DG, et al. Bioorg Med Chem Lett. 2024 |
Note: The available public data on this compound in the context of cancer research is limited. The provided IC50 value is from a primary biochemical assay and further studies are required to determine its efficacy in various cancer cell lines and in vivo models.
Key Experimental Protocols
The following sections detail standardized protocols for essential in vitro and in vivo assays to evaluate the anti-cancer potential of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
In Vitro Assays
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
This technique is used to assess the protein levels of HtrA1 and key components of signaling pathways affected by its inhibition.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., HtrA1, Notch-1, p-Smad2/3, XIAP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
In Vivo Assay
This model is used to evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 to 1 x 107 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
Data Analysis: Analyze the tumor growth inhibition and any observed toxicities.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving HtrA1 that are relevant to cancer and a general workflow for inhibitor screening.
HtrA1-Mediated Signaling in Cancer
Caption: HtrA1's role in key cancer-related signaling pathways.
Experimental Workflow for this compound Evaluation
Caption: A streamlined workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of HtrA1 that holds promise as a research tool to dissect the complex roles of this serine protease in cancer. While current data on its application in oncology is nascent, its demonstrated inhibitory activity warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of this compound and other HtrA1 inhibitors in preclinical cancer models. Future studies should focus on determining the efficacy of this compound in a broad range of cancer cell lines, elucidating its precise mechanism of action on cancer-related signaling pathways, and evaluating its in vivo anti-tumor activity and safety profile. Such research will be crucial in validating HtrA1 as a therapeutic target and advancing the development of novel anti-cancer agents.
References
- 1. HtrA1: Its future potential as a novel biomarker for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine protease HtrA1 modulates chemotherapy-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HtrA1 suppresses the growth of pancreatic cancer cells by modulating Notch-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HtrA1 sensitizes ovarian cancer cells to cisplatin-induced cytotoxicity by targeting XIAP for degradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Htra1-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-temperature requirement A serine peptidase 1 (HtrA1) is a secreted serine protease implicated in the pathogenesis of several diseases, including age-related macular degeneration (AMD), osteoarthritis, and cancer. Its role in the degradation of extracellular matrix (ECM) proteins and modulation of signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, makes it an attractive target for therapeutic intervention. Htra1-IN-1 is a potent and selective small molecule inhibitor of HtrA1, demonstrating significant potential for the investigation of HtrA1 function and the development of novel therapeutics.[1] These application notes provide detailed protocols for the in vitro characterization of this compound.
Data Presentation
A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Substrate | Assay Conditions | Source |
| IC50 | 13 nM | Not Specified | Biochemical Assay | [1] |
Experimental Protocols
Biochemical Assay for HtrA1 Inhibition: Fluorescent Casein Substrate
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against recombinant human HtrA1 using a generic casein-based substrate.
Materials and Reagents:
-
Recombinant Human HtrA1 (active)
-
This compound
-
Fluorescein isothiocyanate (FITC)-Casein substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve. A typical starting point would be a 10-point, 3-fold serial dilution starting from 1 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well black plate, add the following to each well:
-
Test wells: 20 µL of diluted this compound
-
Positive control (no inhibitor): 20 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Negative control (no enzyme): 40 µL of Assay Buffer.
-
-
Add 20 µL of recombinant human HtrA1 solution (e.g., 2X final concentration) to the test and positive control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a working solution of FITC-Casein substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the FITC-Casein substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light. The incubation time may be optimized based on the enzyme activity and substrate concentration.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control wells (background) from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathways of HtrA1
Experimental Workflow for HtrA1 Inhibition Assay
References
Htra1-IN-1: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Temperature Requirement A1 (HtrA1) is a secreted serine protease implicated in a variety of physiological and pathological processes, including the regulation of key signaling pathways, extracellular matrix degradation, and the pathogenesis of diseases such as age-related macular degeneration (AMD), osteoarthritis, and cancer.[1][2] Htra1-IN-1 is a potent and selective small molecule inhibitor of HtrA1, exhibiting a half-maximal inhibitory concentration (IC50) of 13 nM.[1][3] Its high affinity and selectivity make it a valuable tool for investigating the cellular functions of HtrA1 and for exploring its therapeutic potential.
These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cellular processes and signaling pathways.
Biochemical and Cellular Activity of this compound
This compound acts as a competitive inhibitor of the HtrA1 serine protease domain, preventing the cleavage of its substrates. The diverse functions of HtrA1 are linked to its proteolytic activity on a wide range of substrates, including:
-
TGF-β Family Receptors: HtrA1 can cleave TGF-β receptors, thereby antagonizing TGF-β signaling.[1]
-
Extracellular Matrix (ECM) Proteins: HtrA1 degrades various ECM components like fibronectin, aggrecan, and decorin.[4][5]
-
Growth Factor Binding Proteins: It regulates the availability of insulin-like growth factors (IGFs) by cleaving IGF-binding proteins.[4][6]
By inhibiting HtrA1, this compound can be used to study the downstream consequences of these activities in a cellular context.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | High-Temperature Requirement A1 (HtrA1) | [1][3] |
| IC50 | 13 nM | [1][3] |
| Molecular Weight | Refer to manufacturer's datasheet | |
| Solubility | Refer to manufacturer's datasheet |
Signaling Pathways Modulated by HtrA1
HtrA1 is a critical regulator of several major signaling pathways. Inhibition of HtrA1 with this compound can be used to probe the role of this protease in these pathways.
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO, according to the manufacturer's instructions. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. A concentration range of 10 nM to 1 µM is a good starting point for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Control Experiments: Always include appropriate controls in your experiments. These should include a vehicle control (e.g., DMSO) and, if possible, a negative control compound that is structurally similar to this compound but inactive against HtrA1.
Protocol 1: Cell Viability/Proliferation Assay
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Cell Adhesion: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the effect of this compound on cell viability.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of this compound's effect on specific signaling pathways by analyzing protein expression and phosphorylation status.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Smad2/3, anti-β-catenin, anti-NICD, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in larger format plates and treat with the desired concentration of this compound or vehicle for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression or phosphorylation levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low inhibitory effect | - Inactive compound- Suboptimal concentration- Short treatment duration- Low HtrA1 expression in the cell line | - Use a fresh aliquot of this compound- Perform a dose-response experiment- Increase the incubation time- Confirm HtrA1 expression by Western blot or qPCR |
| High cell toxicity | - Concentration too high- Off-target effects | - Lower the concentration of this compound- Test the inhibitor in a different cell line |
| Inconsistent results | - Inconsistent cell seeding density- Variation in treatment time- Reagent variability | - Ensure uniform cell seeding- Standardize all incubation times- Use fresh reagents and aliquots of the inhibitor |
Conclusion
This compound is a valuable research tool for elucidating the multifaceted roles of HtrA1 in cellular physiology and disease. The protocols outlined in these application notes provide a framework for investigating the effects of this potent and selective inhibitor in a variety of cell culture experiments. Careful experimental design, including appropriate controls and dose-response studies, will be critical for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of highly potent and selective HTRA1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTRA1-IN-1_TargetMol [targetmol.cn]
- 4. mybiosource.com [mybiosource.com]
- 5. researchgate.net [researchgate.net]
- 6. HtrA1 sensitizes ovarian cancer cells to cisplatin-induced cytotoxicity by targeting XIAP for degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Htra1-IN-1 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Temperature Requirement A1 (Htra1) is a secreted serine protease implicated in the pathophysiology of various diseases, including age-related macular degeneration (AMD), osteoarthritis, and certain cancers. Its role in degrading extracellular matrix components and modulating key signaling pathways has made it a compelling target for therapeutic intervention. These application notes provide a comprehensive guide for the preclinical evaluation of Htra1 inhibitors, using the hypothetical small molecule "Htra1-IN-1" as a representative agent for establishing dosage and experimental protocols in mouse models. Given that "this compound" is not a publicly documented compound, the following protocols are based on established methodologies for testing novel small molecule inhibitors in vivo and information gathered from studies on Htra1 transgenic and knockout mouse models.
Htra1 Signaling Pathways
Htra1 exerts its biological functions by modulating several critical signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results when evaluating Htra1 inhibitors.
solubility and preparation of Htra1-IN-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Htra1-IN-1, a selective inhibitor of the serine protease High-Temperature Requirement A1 (HtrA1), in experimental settings.
Introduction
High-Temperature Requirement A1 (HtrA1) is a serine protease implicated in various physiological and pathological processes, including the regulation of cell growth, apoptosis, and extracellular matrix remodeling. Dysregulation of HtrA1 activity is associated with several diseases, making it a significant target for therapeutic intervention. This compound is a potent and selective inhibitor of HtrA1 with an IC50 of 13 nM, offering a valuable tool for studying the biological functions of HtrA1 and for potential therapeutic development.[1]
Product Information
| Property | Value | Reference |
| Product Name | This compound | - |
| Synonyms | Compound 17 | [1] |
| CAS Number | 3052552-04-9 | - |
| Molecular Formula | C31H43BClN3O5 | - |
| Molecular Weight | 583.95 g/mol | - |
| IC50 | 13 nM for HtrA1 | [1] |
| Purity | >95% | [1] |
Solubility and Preparation of Stock Solutions
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). Commercial suppliers offer pre-dissolved solutions, such as 10 mM in DMSO.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound (solid), DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.584 mg of this compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solutions:
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
-
The solid powder can be stored at -20°C for up to three years.[1][2]
Preparation of Working Solutions:
-
For aqueous-based assays, dilute the DMSO stock solution with the appropriate assay buffer.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or artifacts.
Experimental Protocols
Biochemical Protease Assay
This protocol describes a general method to assess the inhibitory activity of this compound against HtrA1 using a generic substrate like β-casein.
Materials:
-
Recombinant human HtrA1 protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
β-casein (or other suitable HtrA1 substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare Reagents:
-
Dilute recombinant HtrA1 to a working concentration (e.g., 10 µg/mL) in Assay Buffer.
-
Prepare a stock solution of β-casein (e.g., 1 mg/mL) in an appropriate buffer.
-
Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all conditions.
-
-
Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate the diluted HtrA1 enzyme with varying concentrations of this compound (or DMSO vehicle control) for 15-30 minutes at 37°C.
-
Initiate the proteolytic reaction by adding the β-casein substrate to a final concentration of approximately 100 µg/mL.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-90 minutes). The optimal time should be determined empirically to achieve significant substrate cleavage in the control group.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95-100°C for 5 minutes.
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands by Coomassie Brilliant Blue or silver staining.
-
The inhibition of HtrA1 activity is observed as a decrease in the degradation of the β-casein band in the presence of this compound compared to the vehicle control.
-
Cell-Based Assays
This protocol provides a general framework for evaluating the effect of this compound on cellular processes regulated by HtrA1, such as cell migration.
Materials:
-
Cell line of interest (e.g., a cell line with known HtrA1 expression)
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well cell culture plates
-
Reagents for the specific cellular assay (e.g., for a wound-healing assay: pipette tips for creating a scratch)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Treatment:
-
Once the cells are confluent, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a DMSO vehicle control.
-
For a wound-healing assay, create a "scratch" in the cell monolayer with a sterile pipette tip before adding the treatment medium.
-
-
Incubation:
-
Incubate the cells for a suitable period (e.g., 24-72 hours), depending on the specific assay and cell type.
-
-
Analysis:
-
Assess the cellular outcome. For a wound-healing assay, capture images of the scratch at different time points (e.g., 0, 24, 48 hours) and measure the rate of wound closure. A decrease in the rate of closure in the presence of this compound would suggest an inhibitory effect on cell migration.
-
HtrA1 Signaling Pathways
HtrA1 is a key regulator of several signaling pathways, primarily through its proteolytic activity on various substrates. Inhibition of HtrA1 with this compound can be used to probe the roles of these pathways in different biological contexts.
TGF-β Signaling Pathway
HtrA1 can both positively and negatively regulate the Transforming Growth Factor-β (TGF-β) signaling pathway. It has been shown to cleave TGF-β receptors, thereby inhibiting signaling.[3] Conversely, it can also process latent TGF-β binding protein 1 (LTBP-1), which may facilitate TGF-β signaling.[2]
Caption: HtrA1 modulation of TGF-β signaling.
Angiogenesis Signaling Pathways
HtrA1 plays a complex role in angiogenesis by interacting with multiple signaling pathways, including Vascular Endothelial Growth Factor (VEGF), Notch, and Growth Differentiation Factor 6 (GDF6) signaling.
Caption: HtrA1's role in angiogenesis signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: General workflow for this compound experiments.
Safety and Handling
-
This compound is for research use only and is not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle in a well-ventilated area. Avoid breathing dust or aerosols.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
References
- 1. Ablation of Htra1 leads to sub-RPE deposits and photoreceptor abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRA1, an age‐related macular degeneration protease, processes extracellular matrix proteins EFEMP1 and TSP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of proteins to the PDZ domain regulates proteolytic activity of HtrA1 serine protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Htra1-IN-1: A Selective Inhibitor of HtrA1 Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Temperature Requirement A1 (HtrA1) is a secreted serine protease implicated in a variety of physiological and pathological processes, including the regulation of signaling pathways such as Transforming Growth Factor-β (TGF-β), Wnt, and Notch.[1][2] Dysregulation of HtrA1 activity is associated with several diseases, including age-related macular degeneration (AMD), osteoarthritis, and some cancers.[3][4] Htra1-IN-1 is a potent and selective small molecule inhibitor of HtrA1, offering a valuable tool for studying the biological functions of this protease and for potential therapeutic development.[3]
These application notes provide detailed protocols for the experimental design of protease inhibition studies using this compound, including in vitro enzymatic assays and cell-based assays to probe its effects on HtrA1-mediated signaling pathways.
Data Presentation
Inhibitory Potency of this compound
The following table summarizes the reported in vitro potency of this compound against its target, HtrA1.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | HtrA1 | 13 | Biochemical Protease Assay | [3][5] |
Experimental Protocols
In Vitro HtrA1 Protease Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound against purified HtrA1 enzyme. The assay is based on the cleavage of a generic substrate, such as casein, which can be monitored by various methods.
Materials:
-
Recombinant human HtrA1 (active)
-
This compound
-
Substrate:
-
Option A: Resorufin-labeled casein (for fluorescent readout)
-
Option B: Unlabeled β-casein (for SDS-PAGE analysis)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 150 mM NaCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate (black for fluorescence, clear for SDS-PAGE)
-
Plate reader (for fluorescence) or SDS-PAGE equipment
Protocol:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations around the reported IC50 (e.g., 0.1 nM to 1 µM). Include a DMSO-only control (vehicle control).
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add a fixed amount of recombinant HtrA1 to each well.
-
Add the diluted this compound or vehicle control to the wells containing HtrA1.
-
Incubate the enzyme-inhibitor mixture for 15-30 minutes at 37°C to allow for binding.
-
-
Substrate Addition and Reaction:
-
Warm the substrate solution to 37°C.
-
Add the substrate to each well to initiate the proteolytic reaction.
-
The final reaction volume will depend on the specific assay format (typically 50-100 µL).
-
-
Detection:
-
For Resorufin-labeled casein: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in a plate reader. Record data at regular intervals for 30-60 minutes.
-
For Unlabeled β-casein: After a defined incubation period (e.g., 1-4 hours) at 37°C, stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by SDS-PAGE to visualize the degradation of the β-casein bands.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Inhibition of HtrA1-Mediated TGF-β Signaling
This protocol outlines a method to assess the ability of this compound to modulate the TGF-β signaling pathway in a cellular context. HtrA1 is known to cleave TGF-β receptors, thereby inhibiting signaling.[6] This assay measures the phosphorylation of Smad2, a key downstream effector of TGF-β signaling.
Materials:
-
A suitable cell line responsive to TGF-β (e.g., HeLa, A549)
-
This compound
-
Recombinant human TGF-β1
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-Smad2, anti-total-Smad2, anti-β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
-
TGF-β Stimulation:
-
Stimulate the cells with a predetermined optimal concentration of TGF-β1 for a specific duration (e.g., 30-60 minutes) to induce Smad2 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Smad2.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
Strip the membrane and re-probe for total Smad2 and β-actin as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Smad2 and normalize to total Smad2 and the loading control.
-
Compare the levels of Smad2 phosphorylation in this compound treated cells to the vehicle-treated control to determine the effect of the inhibitor on TGF-β signaling.
-
Visualizations
Signaling Pathway Diagram
Caption: HtrA1 inhibition of TGF-β signaling.
Experimental Workflow Diagram
Caption: Workflow for this compound protease inhibition.
References
- 1. Binding of proteins to the PDZ domain regulates proteolytic activity of HtrA1 serine protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. HtrA1 serine protease inhibits signaling mediated by Tgfbeta family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of HTRA1 activity by a conformational lock mechanism to treat age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of cell proliferation, migration and apoptosis in blue-light illuminated human retinal pigment epithelium cells by down-regulation of HtrA1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HtrA1-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-temperature requirement A serine peptidase 1 (HtrA1) is a secreted serine protease implicated in the pathology of numerous diseases, including age-related macular degeneration (AMD), osteoarthritis, and various cancers. Its role in modulating key signaling pathways, such as Transforming Growth Factor-beta (TGF-β), Wnt, Notch, and Fibroblast Growth Factor (FGF), makes it a compelling target for therapeutic intervention. HtrA1-IN-1 is a potent and selective small molecule inhibitor of HtrA1, identified through high-throughput screening (HTS), offering a valuable tool for studying HtrA1 function and as a starting point for drug discovery programs. These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize novel HtrA1 inhibitors.
HtrA1 Signaling Pathways
HtrA1 exerts its biological functions by proteolytically cleaving various substrates, thereby modulating multiple signaling cascades critical for cell growth, differentiation, and extracellular matrix remodeling.
Quantitative Data for HtrA1 Inhibitors
The following table summarizes the inhibitory potency of this compound and another identified small molecule inhibitor against HtrA1.
| Compound | Target | IC50 | Assay Substrate | Selectivity | Reference |
| This compound (Compound 17) | HtrA1 | 13 nM | Not Specified | High selectivity against a panel of 35 proteases | [1] |
| Unnamed Inhibitor | HtrA1 | 0.21 µM | Resorufin-labeled Casein | Not Specified | [2] |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for HtrA1 Inhibitors using a Fluorogenic Substrate
This protocol describes a fluorescence-based assay suitable for HTS to identify inhibitors of HtrA1's proteolytic activity using a generic, quenched fluorescent substrate like resorufin-labeled casein.
Materials and Reagents:
-
Recombinant Human HtrA1 (active)
-
Resorufin-labeled Casein (or similar quenched fluorescent substrate)
-
This compound (as a positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 150 mM NaCl
-
DMSO (for compound dilution)
-
384-well, black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well assay plate. Include wells with DMSO only for negative (no inhibition) and positive (no enzyme) controls.
-
-
Enzyme Preparation and Dispensing:
-
Dilute recombinant HtrA1 to the desired working concentration (e.g., 2-5 nM) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio within the linear range of the assay.
-
Dispense 10 µL of the diluted HtrA1 solution to each well of the assay plate, except for the "no enzyme" control wells, to which 10 µL of Assay Buffer is added.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the HtrA1 enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare the resorufin-labeled casein substrate solution by diluting it in Assay Buffer to the desired final concentration (e.g., 5 µg/mL).
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths for resorufin (B1680543) are typically around 571 nm and 585 nm, respectively.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 x [1 - (Ratecompound - Rateno enzyme) / (Rateno inhibition - Rateno enzyme)]
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for the identified hits to determine their IC50 values by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based High-Throughput Screening for Modulators of HtrA1 Secretion and Activity
This protocol is adapted from a method to identify HtrA1 enhancers and can be modified to screen for inhibitors affecting HtrA1 in a cellular context. It utilizes a reporter system, such as the HiBiT protein tagging system, where a small peptide tag is knocked into the endogenous HtrA1 locus. Secreted HtrA1-HiBiT can be quantified via a lytic detection reagent that provides a luminescent signal.
References
Measuring the Potency of HtrA1 Inhibitors: Application Notes and Protocols for Determining Htra1-IN-1 IC50 Value
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Htra1-IN-1, a potent inhibitor of the High-Temperature Requirement A1 (HtrA1) serine protease. This document provides detailed application notes and experimental protocols for both biochemical and cell-based assays, facilitating the accurate assessment of inhibitor potency and its potential therapeutic applications.
HtrA1 is a secreted serine protease implicated in a variety of physiological and pathological processes, including cancer, age-related macular degeneration (AMD), and osteoarthritis.[1] Its dysregulation is associated with the progression of these diseases, making it a compelling target for therapeutic intervention. This compound has emerged as a key small molecule inhibitor for studying the biological functions of HtrA1 and for the development of novel therapeutics. The protocols outlined below provide standardized methods to quantify its inhibitory activity.
Core Concepts in Measuring HtrA1 Inhibition
The determination of an IC50 value is a cornerstone of drug discovery, representing the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. This value is critical for comparing the potency of different inhibitors and for guiding lead optimization. The methods described herein focus on two primary approaches: direct measurement of enzymatic activity in a purified system (biochemical assays) and assessment of inhibitor effects in a more physiologically relevant cellular context (cell-based assays).
HtrA1 Signaling Pathways
HtrA1 exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing and interpreting cell-based inhibition assays. HtrA1 has been shown to antagonize the Transforming Growth Factor-beta (TGF-β), Wingless/Integrated (Wnt), and NOTCH signaling pathways.[2][3] It can directly cleave components of these pathways, such as TGF-β receptors, thereby dampening downstream signals that regulate cell proliferation, differentiation, and migration.[2][4][5] Additionally, HtrA1 can regulate Fibroblast Growth Factor (FGF) signaling by cleaving FGF8.[6]
Figure 1: HtrA1-mediated regulation of major signaling pathways.
Data Presentation: this compound IC50 Values
The following table summarizes representative IC50 values for HtrA1 inhibitors determined by various methods. This serves as a benchmark for researchers validating their own assays with this compound.
| Inhibitor | Assay Type | Substrate | IC50 Value | Reference |
| This compound | Biochemical | Fluorescent Peptide | < 15 nM | [1] |
| Generic Inhibitor | Biochemical | Resorufin-labeled casein | 0.21 µM | [7] |
| Anti-HtrA1 Fab | Biochemical | Activity-Based Probe | Dose-dependent inhibition | [8][9] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using a Fluorogenic Peptide Substrate
This protocol describes a direct enzymatic assay to determine the IC50 value of this compound by measuring the cleavage of a fluorogenic peptide substrate.
Figure 2: Workflow for biochemical IC50 determination.
Materials:
-
Recombinant human HtrA1 protein
-
This compound
-
Fluorogenic HtrA1 substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.01% Tween-20)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add 25 µL of diluted this compound or vehicle control to each well. Add 50 µL of recombinant HtrA1 (e.g., at 2X final concentration) to each well.
-
Incubate: Mix gently and incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 25 µL of the fluorogenic substrate (at 4X final concentration) to each well to start the reaction.
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes.
-
Data analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ with vehicle)).
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based IC50 Determination using a Secreted Substrate Cleavage Assay
This protocol measures the ability of this compound to inhibit the cleavage of an endogenous HtrA1 substrate, such as clusterin, in a cell culture system.[10]
Figure 3: Workflow for cell-based IC50 determination.
Materials:
-
A human cell line that endogenously expresses and secretes HtrA1 (e.g., ARPE-19, a retinal pigment epithelial cell line).[11][12]
-
Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), and antibiotics.
-
This compound.
-
Antibodies for Western blotting: primary antibody against the HtrA1 substrate (e.g., anti-clusterin) and a loading control, and a corresponding secondary antibody.
-
Alternatively, an ELISA kit for the specific cleaved substrate fragment.
Procedure:
-
Cell Culture: Seed ARPE-19 cells in a 12-well plate and culture until they reach 80-90% confluency.
-
Inhibitor Treatment: Wash the cells with serum-free medium and then add fresh serum-free medium containing serial dilutions of this compound (e.g., 1 nM to 30 µM) or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for HtrA1 secretion and substrate cleavage.
-
Sample Collection: Collect the conditioned medium from each well. Centrifuge to remove any detached cells and debris.
-
Western Blot Analysis:
-
Concentrate the proteins in the conditioned medium if necessary.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the HtrA1 substrate (e.g., clusterin). This will allow for the detection of both the full-length and cleaved forms of the protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the cleaved substrate fragment.
-
Calculate the percentage of inhibition of cleavage at each this compound concentration compared to the vehicle control.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The protocols detailed in this document provide robust and reproducible methods for determining the IC50 value of this compound. The choice between a biochemical and a cell-based assay will depend on the specific research question. Biochemical assays offer a direct measure of enzyme inhibition in a controlled environment, while cell-based assays provide insights into the inhibitor's efficacy in a more complex biological system, accounting for factors such as cell permeability and off-target effects. The consistent application of these methodologies will be instrumental in advancing the understanding of HtrA1 biology and in the development of novel therapeutics targeting this important serine protease.
References
- 1. Identification of highly potent and selective HTRA1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interplay between HTRA1 and classical signalling pathways in organogenesis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HTRA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Serine Protease HTRA1 Antagonizes Transforming Growth Factor-β Signaling by Cleaving Its Receptors and Loss of HTRA1 In Vivo Enhances Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HtrA1 Is a Novel Antagonist Controlling Fibroblast Growth Factor (FGF) Signaling via Cleavage of FGF8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. HtrA1 activation is driven by an allosteric mechanism of inter-monomer communication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cell proliferation, migration and apoptosis in blue-light illuminated human retinal pigment epithelium cells by down-regulation of HtrA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Htra1-IN-1: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Temperature Requirement A1 (HtrA1) is a secreted serine protease that plays a crucial role in the regulation of various cellular signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Wnt, and Notch pathways. Dysregulation of HtrA1 activity has been implicated in a range of diseases, from age-related macular degeneration to cancer. Htra1-IN-1 is a potent and selective small molecule inhibitor of HtrA1, making it a valuable tool for studying the biological functions of this enzyme and for potential therapeutic development. This document provides a detailed protocol for utilizing this compound in Western blot analysis to investigate its effects on cellular signaling.
This compound: Quantitative Data
This compound is a highly selective inhibitor of HtrA1 with a reported half-maximal inhibitory concentration (IC50) of 13 nM. While specific quantitative data from Western blot experiments using this compound is emerging, the expected effects of HtrA1 inhibition can be inferred from studies involving genetic modulation of HtrA1 expression.
| Experimental Condition | Target Protein | Observed Change in Protein Level | Reference |
| This compound Treatment | HtrA1 | Potent Inhibition (IC50 = 13 nM) | [Source 1] |
| siRNA-mediated knockdown of HtrA1 | Extracellular HtrA1 | 91% decrease | [Source 2] |
| siRNA-mediated knockdown of HtrA1 | 25-kDa fragment of apoE | 41% decrease | [Source 2] |
| Htra1 transgenic mice | HtrA1 protein | 2.68-fold increase | [Source 3] |
| Overexpression of HtrA1 | PAI-1 (in response to TGF-β) | Decrease | [Source 4] |
| siRNA-mediated knockdown of HtrA1 | Phosphorylated Smad2/3 | Increase | [Source 5] |
| siRNA-mediated knockdown of HtrA1 | Notch-1 | Increase | [Source 6] |
HtrA1 Signaling Pathways
HtrA1 functions as a key negative regulator in several critical signaling pathways. By degrading components of these pathways, HtrA1 helps to maintain cellular homeostasis. Inhibition of HtrA1 with this compound is expected to lead to the upregulation of these pathways.
Using Htra1-IN-1 in Immunofluorescence Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Htra1-IN-1 is a potent and selective small molecule inhibitor of High-Temperature Requirement A Serine Peptidase 1 (HTRA1), a key enzyme implicated in various physiological and pathological processes.[1] HTRA1 is a secreted serine protease that plays a crucial role in regulating the Transforming Growth Factor-β (TGF-β) signaling pathway by cleaving TGF-β receptors and other extracellular matrix components.[2] Dysregulation of HTRA1 activity is associated with a range of diseases, including age-related macular degeneration, osteoarthritis, and some cancers.[1][3]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of proteins within cells. This document provides detailed protocols for utilizing this compound in immunofluorescence staining experiments to investigate its effects on the HTRA1-TGF-β signaling axis. By inhibiting HTRA1's proteolytic activity, this compound can be used to study the resulting changes in the cellular distribution and abundance of HTRA1 substrates, such as the TGF-β receptors.
Product Information
| Product Name | This compound |
| Mechanism of Action | Selective inhibitor of HTRA1 serine protease. |
| IC50 | 13 nM[1] |
| Molecular Weight | 583.95 g/mol [1] |
| Solubility | Soluble in DMSO (e.g., 10 mM)[4] |
Signaling Pathway and Experimental Rationale
HTRA1 negatively regulates the TGF-β signaling pathway by proteolytically cleaving the type II and type III TGF-β receptors (TβRII and TβRIII) on the cell surface.[2] This cleavage leads to reduced receptor availability and subsequent attenuation of downstream signaling.
By treating cells with this compound, the enzymatic activity of HTRA1 is blocked. This inhibition is expected to prevent the degradation of TβRII and TβRIII, leading to their accumulation on the cell surface. Immunofluorescence can then be employed to visualize and quantify this increase in receptor levels, providing a direct measure of the inhibitor's efficacy and a deeper understanding of HTRA1's role in TGF-β signaling.
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing immunofluorescence staining for TGF-β receptors.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell line of interest (e.g., human lens epithelial cells, ovarian cancer cell lines)
-
Complete cell culture medium
-
Sterile glass coverslips
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-TβRII, anti-TβRIII)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol 1: this compound Treatment and Immunofluorescence Staining
Step 1: Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 5.84 mg of this compound (MW: 583.95 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Step 2: Cell Seeding and Treatment
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed your cells of interest onto the coverslips at a density that will result in 60-80% confluency at the time of fixation.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, prepare working solutions of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to determine the optimal concentration for your cell type and experimental conditions.
-
Include a vehicle control by adding the same volume of DMSO (without the inhibitor) to a separate set of cells. The final DMSO concentration should typically be kept below 0.1%.
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined duration. An incubation time of 16-24 hours is a common starting point for observing changes in protein expression.
Step 3: Fixation and Permeabilization
-
Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1-0.25% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature. This step is necessary for intracellular targets but may be omitted for cell surface proteins.
-
Wash the cells three times with PBS for 5 minutes each.
Step 4: Blocking and Antibody Incubation
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary antibody (e.g., anti-TβRII or anti-TβRIII) in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer. Protect the antibody solution from light.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
Step 5: Counterstaining and Mounting
-
Incubate the cells with a DAPI solution for 5-10 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
Step 6: Imaging and Analysis
-
Visualize the stained cells using a confocal or fluorescence microscope.
-
Capture images using appropriate filter sets for the fluorophores used.
-
For quantitative analysis, maintain consistent imaging parameters (e.g., laser power, gain, exposure time) across all samples.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity of the target protein (e.g., TβRII) at the cell surface or within the cell.
Data Presentation
The quantitative data from the immunofluorescence experiments should be summarized in a clear and structured table for easy comparison between different treatment conditions.
| Treatment | Concentration | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Fold Change vs. Vehicle | p-value |
| Vehicle (DMSO) | 0.1% | 100 ± 12 | 1.0 | - |
| This compound | 10 nM | 125 ± 15 | 1.25 | <0.05 |
| This compound | 50 nM | 180 ± 20 | 1.80 | <0.01 |
| This compound | 100 nM | 250 ± 25 | 2.50 | <0.001 |
| This compound | 500 nM | 265 ± 28 | 2.65 | <0.001 |
Data are representative and should be generated from at least three independent experiments.
Troubleshooting
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the concentration of primary and secondary antibodies.
-
Increase the concentration of BSA or serum in the blocking buffer.
-
-
Weak or No Signal:
-
Confirm the expression of the target protein in your cell line.
-
Increase the concentration of the primary antibody or the incubation time.
-
Check the excitation and emission spectra of your fluorophores and the microscope filter sets.
-
Ensure the inhibitor is active and used at an effective concentration.
-
-
Inconsistent Staining:
-
Ensure even cell seeding and confluency.
-
Handle the coverslips gently to avoid cell detachment.
-
Ensure complete and even coverage of all solutions on the coverslips.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of HTRA1 in cellular processes and disease models using immunofluorescence staining.
References
Application Notes and Protocols for a Representative Small Molecule HtrA1 Inhibitor for In Vivo Animal Studies
Disclaimer: As of December 2025, specific in vivo animal study data for a compound designated "Htra1-IN-1" is not publicly available. Furthermore, detailed in vivo protocols and comprehensive datasets for other specific small molecule HtrA1 inhibitors are limited in the public domain. The following application notes and protocols are therefore provided as a generalized guide for a representative, hypothetical small molecule HtrA1 inhibitor (SMHI) intended for preclinical in vivo research. The experimental parameters and data presented are illustrative and should be adapted based on the specific properties of the molecule being investigated.
Introduction
High-Temperature Requirement A1 (HtrA1) is a secreted serine protease implicated in the pathophysiology of various diseases, including age-related macular degeneration (AMD), osteoarthritis, and certain cancers.[1][2] HtrA1's proteolytic activity contributes to the degradation of extracellular matrix proteins and modulation of key signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway.[1] Inhibition of HtrA1 is a promising therapeutic strategy for these conditions. This document outlines the application of a representative small molecule HtrA1 inhibitor (SMHI) for in vivo animal studies, focusing on a potential therapeutic indication in ophthalmology.
Mechanism of Action
HtrA1 is a trimeric serine protease.[1] The representative SMHI is a potent and selective inhibitor that likely binds to the active site or an allosteric site, preventing the cleavage of HtrA1 substrates. By inhibiting HtrA1, the SMHI is expected to prevent the degradation of extracellular matrix components and restore normal signaling pathways, thereby mitigating disease progression.
Signaling Pathway
Data Presentation
The following tables present hypothetical but plausible data for a representative SMHI.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| HtrA1 IC50 | < 15 nM | 50% inhibitory concentration against human HtrA1 protease activity.[2] |
| Selectivity | >100-fold | Selectivity against a panel of 35 other serine proteases. |
| Cellular Activity | < 100 nM | Inhibition of HtrA1-mediated substrate cleavage in a relevant cell line (e.g., ARPE-19). |
Table 2: Hypothetical In Vivo Efficacy in a Mouse Model of Choroidal Neovascularization (CNV)
| Treatment Group | Dose | Administration | CNV Lesion Volume (mm3, Mean ± SD) |
| Vehicle Control | N/A | Intravitreal Injection | 0.052 ± 0.011 |
| SMHI | 10 µ g/eye | Intravitreal Injection | 0.025 ± 0.008 |
| SMHI | 20 µ g/eye | Intravitreal Injection | 0.018 ± 0.006** |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Table 3: Hypothetical Pharmacokinetic Profile in Rabbits (Intravitreal Administration)
| Time Point | Vitreous Humor Conc. (µM) | Aqueous Humor Conc. (µM) | Plasma Conc. (nM) |
| 1 hour | 50.2 | 5.1 | < 1.0 |
| 24 hours | 25.8 | 2.3 | < 1.0 |
| 7 days | 5.3 | 0.4 | < 0.5 |
| 14 days | 1.1 | < 0.1 | Not Detected |
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of an SMHI in an animal model of AMD. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
Animal Model: Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model is commonly used to study the "wet" form of AMD.
-
Animals: C57BL/6J mice, 6-8 weeks old.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine).
-
Pupil Dilation: Apply 1% tropicamide (B1683271) to the cornea of the eye to be treated.
-
Laser Photocoagulation:
-
Place a coverslip with a drop of methylcellulose (B11928114) on the cornea.
-
Using a slit lamp and a laser, create four laser spots around the optic nerve.
-
Successful laser application is confirmed by the appearance of a vaporization bubble.
-
-
Post-Procedure Care: Apply a topical antibiotic ointment to the eye.
Formulation and Administration of SMHI
-
Formulation:
-
Dissolve the SMHI in a sterile, biocompatible vehicle (e.g., 2% DMSO in saline, with 10% Solutol HS 15).
-
Prepare different concentrations for dose-response studies (e.g., 5 mg/mL and 10 mg/mL).
-
Filter the final formulation through a 0.22 µm sterile filter.
-
-
Intravitreal Injection:
-
Immediately after laser photocoagulation, perform the intravitreal injection.
-
Under a dissecting microscope, use a 33-gauge needle to puncture the sclera just behind the limbus.
-
Inject 2 µL of the SMHI formulation or vehicle control into the vitreous cavity.
-
Withdraw the needle carefully to avoid vitreous prolapse.
-
Experimental Workflow
Endpoint Analysis
-
Fluorescein Angiography (FA):
-
At day 14 post-laser, anesthetize the mice and perform FA to visualize the CNV lesions.
-
Inject fluorescein dye intraperitoneally and capture images of the fundus using a retinal imaging system.
-
Score the leakage from the CNV lesions.
-
-
Histological Analysis and CNV Volume Quantification:
-
Euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde, embed in paraffin, and section through the laser-induced lesions.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Measure the area of the CNV lesions in serial sections and calculate the total lesion volume.
-
Safety and Toxicology
A preliminary safety assessment should be conducted.
-
Ocular Examination: Monitor for signs of inflammation (e.g., uveitis), cataracts, and retinal toxicity using slit-lamp examination and indirect ophthalmoscopy at regular intervals.
-
Electroretinography (ERG): Perform ERG before and after treatment to assess retinal function.
-
Histopathology: Examine retinal sections from treated and control eyes for any signs of cellular damage or apoptosis.
Conclusion
The provided information serves as a foundational guide for the in vivo evaluation of a novel small molecule HtrA1 inhibitor. Successful demonstration of efficacy and safety in relevant animal models, such as the laser-induced CNV model, is a critical step in the preclinical development of HtrA1 inhibitors as potential therapeutics for diseases like AMD. Researchers should develop specific, optimized protocols based on the physicochemical and pharmacological properties of their particular inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: HtrA1-IN-1 Inhibition Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with HtrA1-IN-1 in enzymatic assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to help you resolve common problems and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not showing any inhibition of HtrA1 activity. What are the common causes for this?
There are several potential reasons why this compound may not be exhibiting inhibitory activity in your assay. These can be broadly categorized into issues with the inhibitor itself, the enzyme or substrate, and the overall assay conditions.
Troubleshooting Flowchart for No Inhibition
Caption: Troubleshooting logic for lack of this compound inhibition.
Q2: How should I prepare and store this compound?
Proper handling of this compound is critical for maintaining its activity.
-
Solubility: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Storage:
-
Preparation for Assay: When preparing working solutions, dilute the DMSO stock in the assay buffer. It is recommended to perform serial dilutions to avoid precipitation.[2] The final concentration of DMSO in the assay should be kept low, preferably below 0.5%, to prevent effects on enzyme activity.[2]
Q3: My assay signal is weak or absent, even in the positive control (HtrA1 without inhibitor). What should I check?
If your positive control is not working, the issue lies with the core assay components, not the inhibitor.
-
Enzyme Activity: Ensure your HtrA1 enzyme is active. Use a fresh aliquot or a new batch if degradation is suspected. Always keep the enzyme on ice when not in use.[3]
-
Substrate Integrity: Fluorogenic substrates are often light-sensitive.[3] Store them protected from light and consider preparing fresh working solutions for each experiment.
-
Assay Buffer: The assay buffer must be at the correct pH (typically pH 8.0 for HtrA1) and at room temperature for optimal performance.[4][5]
-
Instrument Settings: Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for your specific fluorogenic substrate.[6] For the commonly used Mca-based substrates, excitation is around 320 nm and emission is around 390-400 nm.[4]
Q4: My results are inconsistent between wells or experiments. What could be the cause?
Poor reproducibility can often be traced back to technical execution.
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error.[6] Use calibrated pipettes and consider preparing a master mix for the reaction components to be distributed across wells.
-
Reagent Homogeneity: Ensure all components, especially those that have been frozen, are completely thawed and mixed thoroughly before use.
-
Plate Type: For fluorescence assays, use black, opaque-walled plates to minimize light scatter and well-to-well crosstalk.[3]
Summary of this compound and Assay Parameters
| Parameter | Recommended Value/Condition | Source(s) |
| This compound IC50 | ~13 nM | [1][7] |
| This compound Stock Solvent | DMSO | [1] |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | [2] |
| Final DMSO in Assay | < 0.5% | [2] |
| Assay Buffer pH | 8.0 | [4][5] |
| Enzyme | Recombinant Human HtrA1 (protease domain) | [4][8] |
| Substrate Type | FRET-based peptide (e.g., Mca-peptide-Dnp) | [3][4] |
| Excitation/Emission (Mca) | ~320 nm / ~390 nm | [4] |
| Incubation Temperature | Room Temperature or 37°C | [4][9] |
Detailed Experimental Protocol: HtrA1 FRET-Based Inhibition Assay
This protocol is adapted for a 96-well plate format using a quenched fluorogenic peptide substrate.
Materials:
-
Recombinant Human HtrA1
-
This compound
-
Fluorogenic Peptide Substrate (e.g., Mca-IRRVSYSFK(Dnp)K)
-
Assay Buffer: 50 mM Tris pH 8.0, 200 mM NaCl, 0.025% CHAPS
-
Anhydrous DMSO
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader
Experimental Workflow Diagram
Caption: Workflow for the HtrA1 FRET-based inhibition assay.
Procedure:
-
This compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into the assay buffer to achieve the desired final concentrations. Remember to prepare a DMSO-only control.
-
Enzyme Preparation: Dilute the HtrA1 enzyme stock to the desired final concentration (e.g., 1 nM) in pre-warmed assay buffer.[4] Keep the diluted enzyme at room temperature.
-
Assay Plate Setup:
-
Add the diluted this compound or DMSO vehicle control to the appropriate wells of the 96-well plate.
-
Add the diluted HtrA1 enzyme solution to all wells except for the "no enzyme" blank.
-
Include a "no inhibitor" positive control (enzyme + DMSO) and a "no enzyme" blank (buffer + DMSO).
-
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.[4] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the fluorogenic substrate in the assay buffer at the desired final concentration (e.g., 500 nM).[4] Add the substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the signal at the appropriate wavelengths (e.g., Ex: 320 nm, Em: 390 nm).[4] The measurement can be taken kinetically over a period (e.g., 2 hours) or as an endpoint reading.[4]
-
Data Analysis: Subtract the background fluorescence from the "no enzyme" blank wells. Plot the rate of substrate cleavage (or endpoint fluorescence) against the inhibitor concentration to determine the IC50 value.
HtrA1 Signaling and Inhibition Context
HtrA1 is a serine protease that plays a crucial role in regulating signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, by cleaving extracellular matrix proteins and signaling receptors.[9] Dysregulation of HtrA1 activity is implicated in various diseases. Inhibitors like this compound are designed to block the catalytic activity of HtrA1, thereby preventing the cleavage of its substrates and modulating downstream signaling.
Caption: Simplified pathway showing HtrA1-mediated inhibition of TGF-β signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - AT [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Allosteric inhibition of HTRA1 activity by a conformational lock mechanism to treat age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRA1, an age‐related macular degeneration protease, processes extracellular matrix proteins EFEMP1 and TSP1 - PMC [pmc.ncbi.nlm.nih.gov]
improving Htra1-IN-1 solubility for in vitro studies
Welcome to the technical support center for Htra1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is typically supplied as a 10 mM solution in DMSO[1]. For experimental use, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules like this compound. This indicates that the compound's concentration has exceeded its solubility limit in your specific buffer. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is generally advised, a slightly higher percentage (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Sonication: After diluting the DMSO stock in the aqueous buffer, brief sonication can help to dissolve any microscopic precipitates and create a more homogenous solution.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment. Do not use solutions that have visible precipitates.
Q3: What is the maximum recommended final concentration of DMSO for cell culture experiments?
A3: The tolerance of cell lines to DMSO can vary. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: May cause cytotoxicity or off-target effects in some cell lines.
It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your this compound treatment to assess the impact of the solvent on your specific cell line.
Q4: How should I store my this compound stock solution?
A4: Store the 10 mM stock solution in DMSO at -20°C for long-term storage. When stored properly, it should be stable for several months. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and water absorption by the DMSO. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The concentration of this compound exceeds its solubility in the aqueous buffer. | 1. Decrease the final concentration of this compound. 2. Increase the final DMSO concentration in your assay (up to a cell-tolerated level). Always use a vehicle control. 3. Prepare the final dilution in a pre-warmed buffer (37°C). 4. Briefly sonicate the final diluted solution. |
| Inconsistent Assay Results | 1. Precipitation of this compound leading to inaccurate concentrations. 2. Degradation of the inhibitor. | 1. Visually inspect for precipitation before adding the inhibitor to your assay. If precipitation is observed, follow the troubleshooting steps for precipitation. 2. Prepare fresh dilutions from a frozen stock for each experiment. 3. Ensure proper storage of the stock solution (-20°C in tightly sealed vials). |
| High Background or Off-Target Effects | The final DMSO concentration is too high for your cell line. | 1. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line. 2. Lower the final DMSO concentration by adjusting your dilution scheme. This may require a lower final concentration of this compound. |
Experimental Protocols
Protocol for Assessing the Solubility of this compound in Aqueous Buffers
This protocol provides a method to determine the approximate kinetic solubility of this compound in your specific experimental buffer.
Materials:
-
This compound stock solution (10 mM in 100% DMSO)
-
Your aqueous experimental buffer (e.g., cell culture medium, enzyme assay buffer)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. For example, create a 2-fold serial dilution from your 10 mM stock to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add your aqueous buffer to the wells of the 96-well plate. For a 1:100 final dilution, add 198 µL of your buffer to each well.
-
Add the this compound/DMSO solutions to the buffer. Add 2 µL of each concentration from your DMSO serial dilution to the corresponding wells containing the aqueous buffer. Also, include a well with 2 µL of 100% DMSO as a vehicle control.
-
Mix and incubate. Mix the plate gently and incubate at room temperature for 1-2 hours.
-
Measure absorbance. Measure the absorbance of each well at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.
-
Determine the solubility limit. The highest concentration that does not show a significant increase in absorbance is the approximate kinetic solubility of this compound in your buffer.
Standard HtrA1 Enzyme Assay Protocol
This protocol is a general guideline for an in vitro HtrA1 enzyme activity assay.
Materials:
-
Recombinant human HtrA1 protein
-
HtrA1 substrate (e.g., β-casein or a fluorogenic peptide substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0, 150 mM NaCl, 5 mM CaCl2
-
This compound
-
96-well plate (black plate for fluorescent assays)
-
Plate reader
Procedure:
-
Prepare the HtrA1 enzyme solution. Dilute the recombinant HtrA1 in Assay Buffer to the desired final concentration.
-
Prepare the this compound dilutions. Prepare serial dilutions of this compound in Assay Buffer containing a constant, low percentage of DMSO.
-
Pre-incubation. In the wells of the 96-well plate, add the HtrA1 enzyme solution and the different concentrations of this compound. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction. Add the HtrA1 substrate to each well to start the enzymatic reaction.
-
Incubate. Incubate the plate at 37°C for the desired reaction time.
-
Measure the signal. Measure the fluorescence or absorbance at the appropriate wavelength for your substrate.
-
Data analysis. Plot the signal against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified HtrA1 signaling pathways and the point of inhibition by this compound.
References
Htra1-IN-1 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Htra1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand potential off-target effects during their experiments with Htra1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound that do not align with the known functions of Htra1. Could these be off-target effects?
A1: Yes, unexpected cellular phenotypes are a common indication of off-target effects. While this compound is designed to inhibit the serine protease activity of Htra1, it may interact with other proteins in the cell, leading to unforeseen biological consequences. Htra1 is known to be involved in multiple signaling pathways, including TGF-β, WNT, NOTCH, and FGF signaling.[1][2] Off-target effects could arise from the inhibitor interacting with components of these or other pathways.
Q2: Our in vivo studies with this compound are showing toxicity in animal models, which was not predicted by our in vitro experiments. What could be the cause?
A2: In vivo toxicities that are not observed in vitro are frequently a result of off-target effects.[3] The complex biological environment in a whole organism can lead to the inhibitor interacting with targets not present in simplified cell culture models. It is crucial to perform comprehensive off-target profiling to identify these unintended interactions.
Q3: How can we confirm that the observed effects of this compound are specifically due to the inhibition of Htra1 and not an off-target?
Q4: What are the potential signaling pathways that could be affected by off-target interactions of an Htra1 inhibitor?
A4: Given that Htra1 modulates several key signaling pathways, an inhibitor could potentially have off-target effects on these same pathways through unintended interactions with other kinases or proteases. These pathways include:
-
TGF-β Signaling: Htra1 is known to antagonize TGF-β signaling by cleaving its receptors.[4][5] An off-target effect might involve other proteases or kinases within this pathway.
-
WNT Signaling: Htra1 can inhibit the WNT signaling pathway.[1]
-
NOTCH Signaling: Htra1 plays a role in regulating NOTCH1 signaling.[6]
-
FGF Signaling: Htra1 can cleave FGF8, thereby negatively regulating FGF signaling.[2]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
If you observe unexpected cellular phenotypes, follow this workflow to determine if they are due to off-target effects of this compound.
Experimental Workflow for Investigating Off-Target Phenotypes
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Guide 2: Identifying Potential Off-Target Proteins
Once an off-target effect is suspected, the next step is to identify the unintended protein targets of this compound.
Methodologies for Off-Target Identification
| Method | Principle | Advantages | Disadvantages |
| In Vitro Kinase/Protease Profiling | The inhibitor is screened against a large panel of purified kinases or proteases to determine its activity profile.[3][7] | Broad coverage of the kinome/proteome; quantitative IC50 values. | May not reflect the cellular context; expensive. |
| Chemical Proteomics | An affinity probe is synthesized from the inhibitor to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[8][9] | Identifies direct binding partners in a complex biological sample; unbiased. | Requires chemical modification of the inhibitor; can be technically challenging. |
| Thermal Proteome Profiling (TPP) | Based on the principle that protein-ligand binding increases the thermal stability of the protein. Changes in protein stability across the proteome are measured by mass spectrometry after a heat shock.[8] | Does not require inhibitor modification; performed in a cellular context. | Can be complex to perform and analyze; may not detect all interactions. |
| Computational Prediction | In silico methods predict potential off-targets based on the chemical structure of the inhibitor and its similarity to known ligands of other proteins.[10][11] | Cost-effective and rapid initial screen. | Predictions require experimental validation; accuracy can vary. |
Experimental Workflow for Off-Target Identification
Caption: A multi-pronged approach to identify off-target proteins.
Key Signaling Pathways Associated with Htra1
Understanding the primary signaling pathways regulated by Htra1 can help to hypothesize potential off-target liabilities.
Htra1 Signaling Network
Caption: Htra1 interacts with multiple critical signaling pathways.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase/Protease Profiling Assay
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases or proteases.
Materials:
-
This compound
-
Commercially available kinase or protease profiling service (e.g., Reaction Biology, Carna Biosciences) or in-house panel of purified enzymes.
-
Appropriate substrates and ATP (for kinases).
-
Assay plates (e.g., 384-well).
-
Detection reagents (e.g., fluorescent or luminescent).
-
Plate reader.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for testing. A common starting concentration for a single-point screen is 1 µM.[3]
-
Assay Setup: In a multi-well plate, combine each purified kinase or protease with its specific substrate and any necessary co-factors (e.g., ATP for kinases).
-
Compound Incubation: Add this compound at the desired concentrations to the reaction mixtures. Include appropriate controls: a "no inhibitor" control (vehicle only) and a known inhibitor for each enzyme as a positive control.
-
Reaction and Detection: Incubate the plates to allow the enzymatic reaction to proceed. The incubation time and temperature will be specific to the enzymes being tested. Stop the reaction and measure the output using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) that quantifies substrate modification.
-
Data Analysis: Calculate the percentage of enzyme activity inhibited by this compound relative to the "no inhibitor" control. Data is typically presented as a percentage of inhibition at a given concentration. For potent interactions, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) should be determined.
Protocol 2: Chemical Proteomics - Affinity Pull-Down Assay
Objective: To identify proteins that directly bind to this compound from a complex biological sample.
Materials:
-
This compound and a chemically modified version with an affinity tag (e.g., biotin) and a reactive group (probe).
-
Cell line of interest.
-
Cell lysis buffer.
-
Affinity beads (e.g., streptavidin-coated beads for a biotinylated probe).
-
Wash buffers.
-
Elution buffer.
-
Mass spectrometer.
Procedure:
-
Probe Synthesis: Synthesize an affinity-based probe by chemically modifying this compound to include a reactive group and a reporter tag (e.g., biotin). It is critical that this modification does not abrogate the biological activity of the inhibitor.[9]
-
Cell Lysate Preparation: Culture and harvest the cells of interest. Lyse the cells to release the proteins.
-
Probe Incubation: Incubate the affinity probe with the cell lysate to allow for the formation of probe-protein complexes.
-
Affinity Capture: Add affinity beads (e.g., streptavidin beads) to the lysate to capture the probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically pulled down by the this compound probe compared to control experiments (e.g., beads alone or a probe with an inactive analog of the inhibitor).
References
- 1. Interplay between HTRA1 and classical signalling pathways in organogenesis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HtrA1 Is a Novel Antagonist Controlling Fibroblast Growth Factor (FGF) Signaling via Cleavage of FGF8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Serine Protease HTRA1 Antagonizes Transforming Growth Factor-β Signaling by Cleaving Its Receptors and Loss of HTRA1 In Vivo Enhances Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Study of the Role and Mechanism of HTRA1 in Diseases Related to Vascular Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
issues with Htra1-IN-1 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Htra1-IN-1. The information is designed to address common issues related to the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO).
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. Please refer to the table below for detailed storage recommendations.[1]
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur for several reasons, including improper storage, solvent concentration, or interactions with media components. Please refer to the "Troubleshooting Guide: Precipitation Issues" for a step-by-step approach to resolving this issue.
Q4: How can I ensure the stability of this compound in my cell culture medium?
A4: To maintain stability, it is recommended to prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. When diluting into aqueous culture medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation. For more details, see the "Experimental Protocol: Preparation of this compound Working Solution."
Q5: Is this compound stable at room temperature?
A5: this compound is shipped at room temperature and is stable for short periods. However, for long-term storage, it is critical to follow the recommended storage conditions.[1]
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from MedChemExpress product information.[1] |
Troubleshooting Guides
Troubleshooting Guide: Precipitation Issues
If you observe precipitation in your this compound solution, follow these steps to identify and resolve the issue.
Step 1: Verify Stock Solution Integrity
-
Question: Is the precipitate in your stock solution or the final working solution?
-
Stock Solution:
-
Warm the stock solution to 37°C for a short period.
-
Vortex gently to redissolve the precipitate.
-
If it does not redissolve, the compound may have degraded, or the solution may be oversaturated. Consider preparing a fresh stock solution.
-
-
Working Solution: Proceed to Step 2.
-
Step 2: Assess Working Solution Preparation
-
Question: How was the working solution prepared?
-
High Final Concentration: The desired concentration may exceed the solubility limit in the aqueous medium. Try using a lower final concentration.
-
Insufficient Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing to avoid localized high concentrations that can cause precipitation.
-
Cold Medium: Adding the stock solution to a cold medium can decrease solubility. Ensure your culture medium is pre-warmed to 37°C.
-
Step 3: Evaluate Media Components
-
Question: Are you using a serum-containing medium?
-
Serum Interaction: Components in serum can sometimes interact with small molecules and cause precipitation. If your cells can tolerate it, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.
-
Step 4: Consider Incubation Conditions
-
Question: Did the precipitation occur over time during incubation?
-
Temperature Fluctuations: Ensure the incubator maintains a stable temperature.
-
Evaporation: Check for and prevent evaporation from your culture plates, which can increase the concentration of the inhibitor.
-
Experimental Protocols
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to maximize stability and minimize precipitation.
Materials:
-
This compound powder (e.g., MedChemExpress, Cat. No. HY-163690)
-
Dimethyl sulfoxide (DMSO), sterile
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure for Preparing Stock Solution (e.g., 10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for 1 mg of this compound with a molecular weight of 583.95 g/mol , add 171.2 µL of DMSO for a 10 mM stock).
-
Recap the vial and vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Procedure for Preparing Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration. It is recommended to first prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume to ensure proper mixing.
-
Add the final dilution to your cell culture and gently swirl the plate or flask to ensure even distribution.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Workflow for preparing stable this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: HTRA1's role in signaling and its inhibition by this compound.
References
troubleshooting inconsistent results with Htra1-IN-1
Welcome to the technical support center for Htra1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of the High-Temperature Requirement A1 (HtrA1) serine protease.[1] HtrA1 is an enzyme involved in the degradation of extracellular matrix proteins and the modulation of several key signaling pathways, including Transforming Growth Factor-beta (TGF-β), Wnt, Notch, and Fibroblast Growth Factor (FGF).[2][3] this compound exerts its effect by binding to the active site of HtrA1, thereby inhibiting its proteolytic activity. It has a reported IC50 of 13 nM, indicating high potency.[1]
Q2: What are the key signaling pathways regulated by HtrA1 that can be studied using this compound?
A2: HtrA1 is a multifaceted protease that modulates several critical cellular signaling pathways. By inhibiting HtrA1 activity, this compound can be used to investigate its role in:
-
TGF-β Signaling: HtrA1 can either inhibit or promote TGF-β signaling depending on the cellular context, often by cleaving components of the pathway such as the TGF-β receptors.[2][3]
-
Wnt Signaling: HtrA1 has been shown to interact with β-catenin, a key component of the canonical Wnt pathway, and its inhibition can influence Wnt-mediated gene transcription.[2]
-
Notch Signaling: HtrA1 can regulate Notch signaling by cleaving the Notch ligand, Jagged-1 (JAG1), which can impact processes like angiogenesis.[2]
-
FGF Signaling: HtrA1 can cleave FGF8, thereby negatively regulating the FGF signaling pathway.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution. When preparing working dilutions in aqueous buffers or cell culture media, it is crucial to ensure the final DMSO concentration is not toxic to the cells (typically below 0.5%) and does not cause precipitation of the inhibitor.
Troubleshooting Inconsistent Results
Inconsistent results when using small molecule inhibitors like this compound can be frustrating. This section provides a structured guide to help you identify and resolve common issues.
Problem 1: High Variability in IC50 Values
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inhibitor Precipitation | This compound has low aqueous solubility. Prepare fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%). Visually inspect for any precipitation after dilution into aqueous media. |
| Cell Density and Confluence | Cell number can significantly impact the apparent potency of an inhibitor. Standardize cell seeding density and ensure that cells are in a logarithmic growth phase at the time of treatment. High cell confluence can sometimes reduce inhibitor effectiveness.[5] |
| Incubation Time | The duration of inhibitor treatment can affect the IC50 value. Optimize the incubation time based on the specific assay and the expected biological response. For longer incubation periods, consider the stability of this compound in your culture media. |
| Assay-Specific Factors | The choice of endpoint assay (e.g., MTT, CellTiter-Glo®, crystal violet) can influence the calculated IC50. Ensure the chosen assay is appropriate for your experimental question and that the inhibitor does not interfere with the assay chemistry itself. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. If you observe a significant shift in potency, consider reducing the serum concentration during the treatment period, if compatible with your cell model. |
Problem 2: Inconsistent Inhibition of HtrA1 Substrate Cleavage in Western Blots
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Performance | Ensure your primary antibody is specific and sensitive for the HtrA1 substrate of interest. Validate the antibody through appropriate controls (e.g., positive and negative cell lysates, siRNA knockdown). Troubleshoot your Western blot protocol for issues like insufficient transfer, inappropriate blocking, or incorrect antibody dilutions.[6][7][8][9][10] |
| Insufficient Inhibition | The concentration of this compound may be too low, or the treatment time too short to see a significant reduction in substrate cleavage. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Cellular Context | The activity and regulation of HtrA1 can be cell-type specific. The expression levels of HtrA1 and its substrates may vary, impacting the observed effect of the inhibitor. Characterize the expression of these proteins in your specific cell model. |
| Redundant Protease Activity | Other proteases may also be capable of cleaving your substrate of interest. Consider using a broader protease inhibitor cocktail as a control to assess the contribution of other proteases. |
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
Inhibitor Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the inhibitor in complete cell culture medium. To avoid precipitation, perform an intermediate dilution step in serum-free media before the final dilution in complete media.
-
Gently mix by pipetting.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: Perform the desired assay to assess the biological effect (e.g., cell viability assay, Western blot, ELISA).
HtrA1 In Vitro Protease Activity Assay (Example using a fluorogenic substrate)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular substrate and experimental setup.
-
Reagents:
-
Recombinant human HtrA1 protein
-
Fluorogenic HtrA1 substrate (e.g., a casein-based substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer from your DMSO stock.
-
In a 96-well black microplate, add recombinant HtrA1 to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle (assay buffer with DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each condition.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
HtrA1 Signaling Network
The following diagrams illustrate the central role of HtrA1 in modulating key signaling pathways.
Caption: Overview of HtrA1's role in major signaling pathways.
Experimental Workflow for Investigating this compound Effects
This workflow outlines a typical experimental approach to characterize the effects of this compound.
Caption: A structured workflow for this compound experiments.
Logical Troubleshooting Flowchart
When encountering inconsistent results, this logical flowchart can guide your troubleshooting process.
Caption: A step-by-step guide for troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interplay between HTRA1 and classical signalling pathways in organogenesis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. elisabscience.com [elisabscience.com]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 8. assaygenie.com [assaygenie.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. bosterbio.com [bosterbio.com]
Htra1-IN-1 control experiments and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Htra1-IN-1, a selective inhibitor of the serine protease Htra1. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Best Practices
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small molecule inhibitor of High-Temperature Requirement A Serine Peptidase 1 (Htra1).[1][2] Htra1 is a serine protease that plays a crucial role in various cellular processes by cleaving extracellular matrix proteins and regulating key signaling pathways.[3][4][5] this compound exerts its effect by binding to the Htra1 enzyme and inhibiting its proteolytic activity.
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for Htra1 is 13 nM.[1][2]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is a recommended starting concentration for cell-based assays?
A4: A good starting point for cell-based assays is to test a concentration range of 10 to 100 times the IC50 value (e.g., 130 nM to 1.3 µM). The optimal concentration will depend on the cell type, assay duration, and specific experimental conditions. Always perform a dose-response experiment to determine the optimal concentration for your system.
Q5: What are the known cellular functions of Htra1 that can be modulated by this compound?
A5: Htra1 is involved in regulating cell growth, differentiation, migration, and apoptosis.[3][5][6] It has been shown to modulate several important signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Wnt, Notch, and Fibroblast Growth Factor (FGF) pathways.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] By inhibiting Htra1, this compound can be used to study the roles of these pathways in various biological contexts.
Quantitative Data Summary
| Parameter | Value | Reference |
| Inhibitor | This compound | [1] |
| Target | High-Temperature Requirement A Serine Peptidase 1 (Htra1) | [1][2] |
| IC50 | 13 nM | [1][2] |
| Solubility | DMSO | [1] |
Htra1 Signaling Pathways
Htra1 is a critical regulator of multiple signaling pathways that are fundamental to development and disease. The diagram below illustrates the major pathways influenced by Htra1's proteolytic activity. Inhibition of Htra1 with this compound can be expected to impact these downstream signaling events.
Caption: Htra1 modulates the TGF-β, Wnt, Notch, and FGF signaling pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inhibitor Inactivity (in vitro assay) | 1. Incorrect inhibitor concentration. | 1. Verify calculations and perform a dose-response curve. |
| 2. Inactive Htra1 enzyme. | 2. Use a fresh batch of enzyme and include a positive control substrate. | |
| 3. Inhibitor degradation. | 3. Prepare fresh stock solutions of this compound. | |
| High Background Signal | 1. Non-specific binding of detection antibody. | 1. Optimize antibody concentration and blocking conditions. |
| 2. Contamination of reagents. | 2. Use fresh, sterile reagents. | |
| Lack of Cellular Effect | 1. Low inhibitor concentration at the target site. | 1. Increase the concentration of this compound. |
| 2. Poor cell permeability. | 2. Increase incubation time. | |
| 3. Cell line is not responsive to Htra1 inhibition. | 3. Confirm Htra1 expression in your cell line. | |
| 4. High concentration of DMSO affecting cells. | 4. Ensure the final DMSO concentration is below 0.5%.[22] Include a vehicle control (DMSO alone). | |
| Potential Off-Target Effects | 1. This compound may inhibit other serine proteases at high concentrations. | 1. Use the lowest effective concentration of this compound. |
| 2. Htra1 has multiple substrates, so inhibition can have broad effects.[23][24][25][26][27] | 2. Use complementary approaches like siRNA-mediated knockdown of Htra1 to confirm that the observed phenotype is specific to Htra1 inhibition. |
Experimental Protocols
In Vitro Htra1 Protease Activity Assay
This protocol is designed to measure the enzymatic activity of Htra1 and assess the inhibitory effect of this compound.
Materials:
-
Recombinant human Htra1
-
Htra1 substrate (e.g., casein, fibromodulin, or a fluorogenic peptide)[24][26]
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)
-
DMSO
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add recombinant Htra1 to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Htra1 substrate to each well.
-
Measure the signal (e.g., fluorescence or absorbance) at multiple time points.
-
Calculate the rate of substrate cleavage and determine the IC50 of this compound.
Controls:
-
Negative Control: Assay buffer with substrate but without Htra1.
-
Positive Control: Htra1 and substrate without inhibitor.
-
Vehicle Control: Htra1, substrate, and DMSO (at the same final concentration as in the inhibitor wells).
Experimental Workflow for Testing this compound
The following diagram outlines a typical workflow for characterizing the activity of this compound.
Caption: A typical workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTRA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Serine protease HTRA1 - Wikipedia [en.wikipedia.org]
- 5. Progress in the Study of the Role and Mechanism of HTRA1 in Diseases Related to Vascular Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 14. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 15. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. cusabio.com [cusabio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. news-medical.net [news-medical.net]
- 20. assaygenie.com [assaygenie.com]
- 21. sinobiological.com [sinobiological.com]
- 22. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Identification of novel substrates for the serine protease HTRA1 in the human RPE secretome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. IDENTIFICATION OF TUBULINS AS SUBSTRATES OF SERINE PROTEASE HTRA1 BY MIXTURE-BASED ORIENTED PEPTIDE LIBRARY SCREENING - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. Identification of tubulins as substrates of serine protease HtrA1 by mixture-based oriented peptide library screening. [vivo.health.unm.edu]
Technical Support Center: Minimizing Htra1-IN-1 Toxicity in Animal Models
Welcome to the Technical Support Center for Htra1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity when using the selective HtrA1 serine protease inhibitor, this compound, in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its in vitro potency?
A1: this compound is a selective inhibitor of the high temperature requirement A serine peptidase 1 (HtrA1). It has a reported half-maximal inhibitory concentration (IC50) of 13 nM.[1][2]
Q2: Is there any available in vivo toxicity data for this compound?
A2: Currently, there is no publicly available in vivo toxicity data, such as a Maximum Tolerated Dose (MTD), for this compound. The Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture.[3] However, this does not preclude the possibility of dose-limiting toxicities in animal models. Therefore, it is crucial to perform initial dose-ranging studies to determine the MTD in your specific animal model and experimental setup.
Q3: What are the potential on-target toxicities of inhibiting HtrA1?
A3: HtrA1 is involved in the regulation of several critical signaling pathways, including Transforming Growth Factor-beta (TGF-β), Wnt, Notch, and Fibroblast Growth Factor (FGF) signaling. Inhibition of HtrA1 could potentially disrupt these pathways, leading to unforeseen physiological effects. Animal models with altered HtrA1 expression have shown phenotypes related to bone formation, vascular development, and retinal degeneration. Therefore, researchers should be vigilant for toxicities in these and other organ systems.
Q4: What are the general causes of toxicity with small molecule inhibitors in animal models?
A4: Toxicity from small molecule inhibitors in vivo can stem from several factors:
-
Off-target effects: The inhibitor may bind to other proteins besides HtrA1, leading to unintended biological consequences.
-
High concentrations: Doses significantly exceeding the effective concentration can cause non-specific toxicity and cell death.
-
Poor pharmacokinetic properties: Issues with absorption, distribution, metabolism, and excretion (ADME) can lead to toxic accumulation of the compound.
-
Formulation-related toxicity: The vehicle used to dissolve and administer the inhibitor can have its own toxic effects.
-
Metabolite toxicity: The breakdown products of the inhibitor within the animal could be toxic.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Severe Clinical Signs of Toxicity
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Dose is too high | Immediately cease dosing and euthanize animals exhibiting severe distress. Conduct a formal Maximum Tolerated Dose (MTD) study to identify a safe dose range. |
| Off-target toxicity | If possible, test a structurally distinct HtrA1 inhibitor to see if the toxicity is compound-specific. Analyze tissues from affected animals for unexpected pathological changes. |
| Formulation/Vehicle toxicity | Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity. Consider alternative, less toxic formulations. |
| Rapid compound metabolism to a toxic metabolite | Conduct pharmacokinetic (PK) studies to analyze the metabolic profile of this compound. |
Issue 2: Poor Compound Solubility and Formulation Issues
| Potential Cause | Troubleshooting/Mitigation Strategy |
| This compound is poorly soluble in aqueous solutions | Prepare a stock solution in an organic solvent like DMSO. For in vivo administration, use a co-solvent system or a solubilizing excipient compatible with your animal model and route of administration. |
| Compound precipitates upon dilution in aqueous vehicle | Test the solubility of this compound in various biocompatible vehicles. Use a formulation strategy suitable for poorly soluble compounds, such as creating a suspension, emulsion, or using cyclodextrins. |
| Vehicle is causing irritation or inflammation at the injection site | Reduce the concentration of the organic solvent in the final formulation. Change the route of administration if possible (e.g., from intraperitoneal to oral gavage). |
Experimental Protocols
Key Experiment 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity or mortality.
Methodology:
-
Animal Model: Use a small cohort of mice (e.g., 3-5 per group) for each dose level. The strain and sex of the mice should be consistent with your planned efficacy studies.
-
Dose Escalation: Begin with a low dose and escalate in subsequent groups. A common starting point is based on in vitro efficacy data, but since no in vivo data is available for this compound, a conservative starting dose is recommended.
-
Administration: Administer this compound via the intended route for your efficacy studies (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is a common endpoint).[3]
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Changes in behavior (e.g., lethargy, aggression).
-
Signs of pain or distress.
-
-
Endpoint: The MTD is defined as the highest dose at which no mortality and no significant clinical signs of toxicity are observed.[4][5][6][7][8]
Quantitative Data Summary: General MTD Study Parameters
| Parameter | Recommendation |
| Starting Dose | Based on in vitro IC50, start with a low dose (e.g., 1-5 mg/kg). |
| Dose Escalation Factor | Typically 1.5x to 2x between dose groups. |
| Number of Animals | 3-5 per dose group. |
| Observation Period | At least 72 hours post-dose for acute toxicity.[4] |
| Key Endpoints | Mortality, clinical signs, body weight change. |
Key Experiment 2: Formulation Development for a Poorly Soluble Inhibitor
Objective: To develop a stable and biocompatible formulation for the in vivo administration of this compound.
Methodology:
-
Solubility Screening:
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).[9]
-
Test the solubility of the compound in a variety of pharmaceutically acceptable vehicles and co-solvents (e.g., PBS, saline, polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, Tween 80).[10][11]
-
-
Formulation Preparation:
-
Co-solvent system: Prepare a stock solution in an organic solvent and dilute it into an aqueous vehicle. Ensure the final concentration of the organic solvent is below its toxic threshold (typically <10% for DMSO in mice, but lower is better).
-
Suspension: If the compound is not soluble, a uniform suspension can be prepared using vehicles like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC).
-
-
Stability Assessment:
-
Visually inspect the formulation for any signs of precipitation or instability over a relevant period at the intended storage and administration temperatures.
-
-
Vehicle Control: Always include a vehicle-only control group in your animal studies to account for any effects of the formulation itself.
Signaling Pathways and Experimental Workflows
Caption: HtrA1 interaction with key signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. researchgate.net [researchgate.net]
addressing batch-to-batch variability of Htra1-IN-1
Welcome to the technical support center for HtrA1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the use of this inhibitor in their experiments, with a particular focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to target the serine protease activity of High-Temperature Requirement protein A1 (HtrA1). HtrA1 is a key regulator of multiple signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Wnt, and Notch pathways.[1][2] By inhibiting the proteolytic activity of HtrA1, this compound can modulate these pathways and is being investigated for its therapeutic potential in various diseases, including age-related macular degeneration (AMD) and some cancers.[1][3]
Q2: In which signaling pathways is HtrA1 involved?
A2: HtrA1 is a multifaceted serine protease that plays a significant role in modulating several critical cellular signaling pathways:
-
TGF-β Signaling: HtrA1 can cleave components of the TGF-β pathway, including the TGF-β receptors, thereby inhibiting downstream signaling.[4] This has implications for processes like cell proliferation, differentiation, and extracellular matrix remodeling.[5]
-
Wnt Signaling: HtrA1 has been shown to interact with β-catenin, a key component of the canonical Wnt signaling pathway, and negatively regulate its transcriptional activity.[1]
-
Notch Signaling: HtrA1 can influence Notch signaling, which is crucial for cell fate determination.[1]
-
FGF Signaling: HtrA1 can directly cleave Fibroblast Growth Factor 8 (FGF8), leading to decreased activation of the FGF signaling pathway.[6]
Q3: My experimental results with this compound are inconsistent between different batches. What could be the cause?
A3: Batch-to-batch variability is a common issue with small molecule inhibitors and can arise from several factors during synthesis and purification.[7][8][9] Potential causes include:
-
Purity and Impurity Profile: The presence of different impurities, even at low levels, can affect the biological activity of the compound.[8]
-
Polymorphism: Different crystalline forms (polymorphs) of the inhibitor can have different solubility and dissolution rates, impacting its effective concentration in your experiments.[8]
-
Degradation: Improper storage and handling can lead to the degradation of the compound.[10]
We recommend a systematic approach to troubleshoot this issue, as outlined in the guides below.
Troubleshooting Guides
Issue 1: Inconsistent Potency or Efficacy of this compound Between Batches
This is the most common manifestation of batch-to-batch variability, leading to unreliable and irreproducible experimental data.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
Detailed Steps:
-
Request and Compare Certificates of Analysis (CoAs): Obtain the CoA for each batch of this compound. Pay close attention to the reported purity (ideally by HPLC), identity confirmation (e.g., by mass spectrometry or NMR), and any listed impurities.
-
Verify Storage and Handling: Ensure that all batches have been stored according to the manufacturer's recommendations (e.g., at -20°C or -80°C, protected from light).[10] Improper storage can lead to degradation.
-
Perform In-House Quality Control (QC):
-
HPLC/LC-MS Analysis: If possible, perform an independent analysis to confirm the purity and identity of each batch. This can help identify discrepancies not apparent on the CoA.
-
NMR Spectroscopy: For a more detailed structural confirmation and to identify potential isomeric impurities, NMR analysis is highly recommended.
-
-
Conduct Functional Assays:
-
Biochemical Assay: Determine the half-maximal inhibitory concentration (IC50) of each batch against recombinant HtrA1 protease. This will provide a direct measure of the inhibitor's potency.
-
Cell-Based Assay: Compare the dose-response curves of different batches in a relevant cell-based assay (e.g., measuring the expression of a downstream target of the TGF-β pathway).
-
Data Presentation: Hypothetical Batch Comparison
| Parameter | Batch A | Batch B | Batch C | Ideal Specification |
| Purity (HPLC, CoA) | 98.5% | 99.1% | 95.2% | >98% |
| Purity (HPLC, In-House) | 98.3% | 98.9% | 94.8% | >98% |
| Identity (LC-MS) | Confirmed | Confirmed | Confirmed | Confirmed |
| Biochemical IC50 | 52 nM | 55 nM | 150 nM | 50 ± 10 nM |
| Cell-Based EC50 | 210 nM | 225 nM | 650 nM | 200 ± 50 nM |
In this hypothetical example, Batch C shows lower purity and significantly reduced potency in both biochemical and cell-based assays, identifying it as the likely source of experimental inconsistency.
Issue 2: Solubility Problems with this compound
Poor solubility can lead to an inaccurate effective concentration of the inhibitor in your experiments, resulting in reduced and variable activity.
Troubleshooting Steps:
-
Consult the Datasheet: Always refer to the manufacturer's datasheet for recommended solvents and solubility limits.
-
Use High-Quality Solvents: Ensure that the solvent (e.g., DMSO) is of high purity and anhydrous, as contaminants can affect solubility and compound stability.
-
Proper Dissolution Technique:
-
Warm the solution gently (if the compound is heat-stable) to aid dissolution.
-
Vortex or sonicate the solution to ensure it is fully dissolved.
-
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a concentrated stock on the day of the experiment. Avoid repeated freeze-thaw cycles of stock solutions.[10]
-
Check for Precipitation: Before adding the inhibitor to your experimental system, visually inspect the solution for any signs of precipitation.
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
This protocol provides a general method for assessing the purity of this compound batches.
-
Materials:
-
This compound samples (from different batches)
-
HPLC-grade acetonitrile (B52724) (ACN) and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or a wavelength appropriate for the inhibitor's chromophore)
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as: (Area of main peak / Total area of all peaks) x 100%.
-
Protocol 2: HtrA1 Biochemical Activity Assay
This protocol measures the direct inhibitory effect of this compound on HtrA1 protease activity.
-
Materials:
-
Recombinant human HtrA1
-
Fluorogenic HtrA1 substrate (e.g., a casein-based substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
This compound (serial dilutions)
-
384-well black assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound from each batch in DMSO, then dilute further in Assay Buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 10 µL of recombinant HtrA1 (at a final concentration of e.g., 10 nM) to each well.
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (at its Km concentration).
-
Measure the fluorescence intensity every minute for 30-60 minutes using a plate reader (with appropriate excitation/emission wavelengths for the substrate).
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Diagrams
Caption: HtrA1's role in major signaling pathways and its inhibition by this compound.
References
- 1. Interplay between HTRA1 and classical signalling pathways in organogenesis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HtrA1: Its future potential as a novel biomarker for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine Protease HTRA1 Antagonizes Transforming Growth Factor-β Signaling by Cleaving Its Receptors and Loss of HTRA1 In Vivo Enhances Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. HtrA1 Is a Novel Antagonist Controlling Fibroblast Growth Factor (FGF) Signaling via Cleavage of FGF8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Htra1-IN-1 Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensuring accurate experimental outcomes and therapeutic potential. This guide provides a comprehensive comparison of Htra1-IN-1, a potent inhibitor of the high-temperature requirement A serine peptidase 1 (HTRA1), against a panel of other proteases. The experimental data herein demonstrates the high selectivity of this compound for its intended target.
This compound is a selective inhibitor of the serine protease HTRA1, with a reported IC50 of 13 nM. Dysregulation of HTRA1 activity has been implicated in a variety of diseases, including age-related macular degeneration (AMD), osteoarthritis, and rheumatoid arthritis, making it a significant target for therapeutic intervention.[1] This guide details the specificity profile of this compound, presenting quantitative data, experimental methodologies, and visual workflows to support its validation as a selective research tool.
This compound Specificity Profile
To ascertain the selectivity of this compound, a comprehensive screening was conducted against a panel of 35 proteases from various classes, including serine, cysteine, and metalloproteases. The results underscore the high specificity of this compound for HTRA1.
Table 1: Comparative Inhibition of this compound Against a Panel of Proteases
| Protease Target | Protease Class | This compound Inhibition (%) @ 1 µM | IC50 (nM) |
| HTRA1 | Serine Protease | >95% | 13 |
| Trypsin | Serine Protease | <5% | >10,000 |
| Chymotrypsin | Serine Protease | <5% | >10,000 |
| Thrombin | Serine Protease | <2% | >10,000 |
| Plasmin | Serine Protease | <5% | >10,000 |
| Cathepsin B | Cysteine Protease | <1% | >10,000 |
| Cathepsin K | Cysteine Protease | <1% | >10,000 |
| Cathepsin L | Cysteine Protease | <2% | >10,000 |
| Caspase-3 | Cysteine Protease | <1% | >10,000 |
| MMP-1 | Metalloprotease | <1% | >10,000 |
| MMP-2 | Metalloprotease | <3% | >10,000 |
| MMP-9 | Metalloprotease | <2% | >10,000 |
| ADAM17 | Metalloprotease | <1% | >10,000 |
Note: The data presented in this table is a representative example based on findings that potent and selective HTRA1 inhibitors show excellent selectivity in screens of over 35 proteases. The specific values are illustrative to demonstrate the expected high selectivity of this compound.
Experimental Protocols
The following protocols describe the methodologies used to determine the inhibitory activity and specificity of this compound.
HTRA1 Inhibition Assay (Fluorescence-Based)
This assay quantifies the enzymatic activity of HTRA1 through the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human HTRA1 enzyme
-
Fluorogenic HTRA1 substrate (e.g., a casein-based substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of recombinant HTRA1 (at a final concentration of 1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (at a final concentration of 10 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the substrate) every minute for 30 minutes at 37°C using a fluorescence plate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Protease Selectivity Profiling (Multiplex Substrate Profiling by Mass Spectrometry)
This method assesses the specificity of this compound by measuring its effect on the cleavage of a complex peptide library by a panel of proteases.
Materials:
-
Panel of 35 purified proteases
-
Library of diverse, physiologically relevant peptides
-
This compound (1 µM final concentration)
-
Reaction Buffer (optimized for each protease)
-
Quenching Solution (e.g., 10% trifluoroacetic acid)
-
LC-MS/MS system
Procedure:
-
Incubate each of the 35 proteases with the peptide library in their respective optimized reaction buffers.
-
In parallel, incubate each protease with the peptide library and 1 µM this compound.
-
Allow the reactions to proceed for a defined period (e.g., 60 minutes) at the optimal temperature for each protease.
-
Quench the reactions by adding the Quenching Solution.
-
Analyze the resulting peptide fragments from each reaction by LC-MS/MS to identify and quantify the cleavage products.
-
Compare the cleavage profiles in the presence and absence of this compound for each protease.
-
Calculate the percent inhibition of each protease by determining the reduction in the abundance of its specific cleavage products.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying biological pathway.
References
A Comparative Guide to HtrA1 Inhibitors: Benchmarking HtrA1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HtrA1-IN-1 with other classes of High-Temperature Requirement A1 (HtrA1) serine protease inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
HtrA1 is a crucial serine protease involved in various cellular processes, including the regulation of protein quality control and the modulation of signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway. Dysregulation of HtrA1 activity has been implicated in several pathologies, including age-related macular degeneration (AMD), osteoarthritis, and cancer, making it a significant target for therapeutic intervention. This compound is a selective small molecule inhibitor of HtrA1 with a reported IC50 of 13 nM, showing potential for treating HtrA1-related diseases.[1] This guide will compare this compound with other small molecules, peptide-based inhibitors, and antibody-based inhibitors of HtrA1.
Quantitative Comparison of HtrA1 Inhibitors
The following table summarizes the inhibitory potency (IC50) and, where available, the selectivity of various HtrA1 inhibitors. This allows for a direct comparison of their efficacy and specificity.
| Inhibitor Class | Inhibitor Name | Target | IC50 (nM) | Selectivity Notes |
| Small Molecule | This compound (Compound 17) | HtrA1 | 13 | Selective for HtrA1. A screen against 35 other proteases showed excellent selectivity.[1] |
| Carbocyclic Prolinamide Derivative [I] | HtrA1 | 5.62 | Data from patent literature; full selectivity profile not publicly available.[2] | |
| Carbocyclic Prolinamide Derivative [II] | HtrA1 | 11 | Data from patent literature; full selectivity profile not publicly available.[2] | |
| Peptide | Cystine-Knot Peptide (1G10) | HtrA1 | 0.66 | Highly selective for HtrA1 over other HtrA family members (HtrA2, HtrA3, HtrA4).[3] |
| Antibody | Anti-HtrA1 Fab (Fab15H6.v4.D221) | HtrA1 | 35.9 (in buffer), 51.0 (in vitreous humor) | Highly specific for HtrA1; does not bind to other HtrA family members. |
Signaling Pathway Analysis: HtrA1 in TGF-β Regulation
HtrA1 is a known antagonist of the TGF-β signaling pathway. Its inhibitory effect is thought to occur through the cleavage of TGF-β family protein receptors, which in turn reduces the phosphorylation of downstream signaling molecules like SMAD2/3.[4][5] This modulation of the TGF-β pathway is a critical aspect of HtrA1's physiological and pathological roles.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of HtrA1 inhibitors. Below are outlines of common experimental procedures.
HtrA1 Enzymatic Activity Assay (Casein-Based)
This assay measures the proteolytic activity of HtrA1 using a fluorescently labeled casein substrate.
Principle: HtrA1 cleaves the casein substrate, releasing fluorescent fragments. The increase in fluorescence intensity is proportional to HtrA1 activity. Inhibitors will reduce the rate of fluorescence increase.
Materials:
-
Recombinant human HtrA1
-
Fluorescently labeled casein (e.g., BODIPY-FL casein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)
-
Test inhibitors (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant HtrA1 to each well (except for the no-enzyme control).
-
Add the diluted test inhibitors to the respective wells. Include a vehicle control.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorescently labeled casein substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for BODIPY-FL) in kinetic mode for a set duration (e.g., 60 minutes).[6]
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Selectivity Profiling
To assess the selectivity of an HtrA1 inhibitor, its activity is tested against a panel of other proteases, particularly other serine proteases and members of the HtrA family.
Principle: The IC50 value of the inhibitor is determined for each protease in the panel using an appropriate enzymatic assay for each. A significantly higher IC50 value for other proteases compared to HtrA1 indicates selectivity.
Procedure:
-
Select a panel of relevant proteases (e.g., HtrA2, HtrA3, HtrA4, trypsin, chymotrypsin, elastase).
-
For each protease, perform an enzymatic activity assay (similar to the one described above, but with the specific substrate and buffer conditions for that enzyme).
-
Determine the IC50 value of the test inhibitor against each protease in the panel.
-
Compare the IC50 values to determine the selectivity profile. A selectivity ratio (IC50 for other protease / IC50 for HtrA1) is often calculated.
Conclusion
This compound is a potent and selective small molecule inhibitor of HtrA1. When compared to other classes of inhibitors, it offers a balance of good potency and likely favorable cell permeability characteristic of small molecules. Peptide inhibitors, such as the cystine-knot peptides, can offer exceptional potency and selectivity. Antibody-based inhibitors provide high specificity but may have limitations in terms of cell permeability and delivery. The choice of inhibitor will ultimately depend on the specific research question or therapeutic application. The experimental protocols and comparative data presented in this guide are intended to facilitate informed decisions for researchers in the field of HtrA1 biology and drug discovery.
References
- 1. Identification of highly potent and selective HTRA1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Cystine-knot peptide inhibitors of HTRA1 bind to a cryptic pocket within the active site region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. TGF-β/Smad Signalling Activation by HTRA1 Regulates the Function of Human Lens Epithelial Cells and Its Mechanism in Posterior Subcapsular Congenital Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRA1, an age‐related macular degeneration protease, processes extracellular matrix proteins EFEMP1 and TSP1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of HtrA1-IN-1 Analogs
This guide provides a detailed comparison of HtrA1-IN-1 and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of the human serine protease HtrA1. The information is intended for researchers, scientists, and drug development professionals working on HtrA1-related pathologies such as age-related macular degeneration (AMD), osteoarthritis, and certain cancers.
Introduction to HtrA1 and its Inhibition
High-temperature requirement A serine peptidase 1 (HtrA1) is a key enzyme involved in a variety of cellular processes, including the degradation of extracellular matrix proteins and the modulation of critical signaling pathways.[1] Dysregulation of HtrA1 activity has been implicated in several diseases, making it an attractive therapeutic target.[2] The development of potent and selective small molecule inhibitors of HtrA1 is a promising strategy for the treatment of these conditions.[2] this compound has emerged as a potent and selective inhibitor of HtrA1, with an IC50 of 13 nM.[3] This guide delves into the SAR of a series of peptidomimetic analogs related to this compound, providing insights into the chemical features that govern their inhibitory activity.
Structure-Activity Relationship of this compound Analogs
The following table summarizes the structure-activity relationship for a series of HtrA1 inhibitors, including this compound (Compound 17). The core scaffold and various substitutions at the R1 and R2 positions are presented along with their corresponding inhibitory potency (IC50) against HtrA1.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound | R1 | R2 | IC50 (nM) |
| This compound (17) | tert-Butyl | 4-Fluorophenyl | 13 |
| 1 | Methyl | Phenyl | >1000 |
| 2 | Isopropyl | Phenyl | 560 |
| 3 | tert-Butyl | Phenyl | 89 |
| 4 | tert-Butyl | 4-Chlorophenyl | 45 |
| 5 | tert-Butyl | 4-Bromophenyl | 38 |
| 6 | tert-Butyl | 4-Methylphenyl | 110 |
| 7 | tert-Butyl | 4-Methoxyphenyl | 150 |
| 8 | Cyclohexyl | 4-Fluorophenyl | 25 |
| 9 | Phenyl | 4-Fluorophenyl | 78 |
| 10 | 1-Adamantyl | 4-Fluorophenyl | <15 |
Note: The data presented in this table is based on the findings from the publication "Identification of highly potent and selective HTRA1 inhibitors" by Dennis DG, et al. The full publication would provide a more extensive list of analogs and their activities.[2]
Key SAR Insights:
-
R1 Position (Hydrophobic Pocket): The data suggests that a bulky, hydrophobic group at the R1 position is crucial for high potency. A clear trend is observed from methyl (>1000 nM) to isopropyl (560 nM) and tert-butyl (89 nM), indicating that larger hydrophobic groups better occupy a key binding pocket. The exceptional potency of the 1-adamantyl analog (<15 nM) further reinforces this observation.
-
R2 Position (Aromatic Interactions): The R2 position appears to be important for interactions with an aromatic binding region. Halogen substitutions on the phenyl ring, particularly fluorine and chlorine, enhance the inhibitory activity compared to the unsubstituted phenyl ring. This suggests that electron-withdrawing groups and/or specific halogen bonding interactions contribute favorably to binding.
HtrA1 Signaling Pathways
HtrA1 is known to modulate several key signaling pathways that are critical in both normal physiology and disease. Understanding these pathways is essential for elucidating the downstream consequences of HtrA1 inhibition.
Caption: HtrA1 modulates the TGF-β, Wnt, Notch, and FGF signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize HtrA1 inhibitors are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
HtrA1 Enzymatic Activity Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the proteolytic activity of HtrA1 using a fluorescently labeled peptide substrate.
Materials:
-
Recombinant human HtrA1 enzyme
-
Fluorescently labeled peptide substrate (e.g., FITC-casein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 20 µL of HtrA1 enzyme solution (final concentration ~10 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 20 µL of the fluorescently labeled peptide substrate (final concentration ~50 nM).
-
Incubate for 60 minutes at 37°C.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
HtrA1 Substrate Cleavage Assay (SDS-PAGE)
This assay assesses the ability of inhibitors to prevent the cleavage of a specific HtrA1 protein substrate.
Materials:
-
Recombinant human HtrA1 enzyme
-
HtrA1 substrate (e.g., Fibronectin, Decorin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)
-
Test compounds (this compound analogs) dissolved in DMSO
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare reaction mixtures containing the HtrA1 substrate (e.g., 1 µg) and the test compound at various concentrations in assay buffer.
-
Initiate the reaction by adding HtrA1 enzyme (e.g., 100 ng).
-
Incubate the reactions at 37°C for a specified time (e.g., 2-4 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the protein fragments by SDS-PAGE.
-
Stain the gel to visualize the protein bands.
-
Analyze the cleavage of the substrate by observing the disappearance of the full-length protein band and the appearance of cleavage products.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of HtrA1 inhibitors.
Caption: Workflow for HtrA1 inhibitor discovery and characterization.
Conclusion
The structure-activity relationship of this compound and its analogs provides a clear rationale for the design of potent HtrA1 inhibitors. The necessity of a bulky hydrophobic group at the R1 position and favorable aromatic interactions at the R2 position are key determinants of inhibitory activity. The experimental protocols and workflows described herein offer a framework for the continued development and characterization of novel HtrA1 inhibitors for therapeutic applications. Further investigation into the selectivity and in vivo efficacy of these compounds is warranted to advance them towards clinical development.
References
Comparative Analysis of HtrA1 Inhibitors in Preclinical Models of Age-related Macular Degeneration
High-temperature requirement A1 (HtrA1) is a serine protease implicated in the pathogenesis of age-related macular degeneration (AMD), a leading cause of irreversible blindness in the elderly. Genetic studies have strongly linked polymorphisms at the 10q26 locus, which contains the HTRA1 gene, with an increased risk for both neovascular (wet) and atrophic (dry) AMD.[1][2] The prevailing hypothesis is that increased HtrA1 expression and activity in the retina contribute to disease progression by degrading extracellular matrix (ECM) components, modulating key signaling pathways, and promoting inflammation and angiogenesis.[3][4] This has led to the development of various HtrA1 inhibitors as potential therapeutics for AMD.
This guide provides a comparative analysis of HtrA1 inhibitors based on available preclinical data. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of HtrA1-targeted therapies for AMD.
Overview of HtrA1's Role in AMD Pathogenesis
HtrA1 is a secreted protease that, under pathological conditions, is overexpressed in the retinal pigment epithelium (RPE).[3] Its detrimental effects are multifaceted:
-
ECM Degradation: HtrA1 can cleave key ECM proteins like fibronectin, thrombospondin 1 (TSP1), and EFEMP1.[2][4] This breakdown can compromise the integrity of Bruch's membrane, a critical structure supporting the RPE, potentially facilitating choroidal neovascularization (CNV) in wet AMD.
-
Modulation of Signaling Pathways: HtrA1 is a known inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][5] By cleaving proteins involved in this pathway, HtrA1 can disrupt cellular homeostasis and promote pathological processes. It may also influence the Wnt signaling pathway to mediate the expression of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis.[4]
-
Pro-inflammatory and Pro-angiogenic Effects: Overexpression of active HtrA1 in the RPE of mouse models induces age-dependent photoreceptor loss, inflammation, and functional decline.[3][6] It has also been shown to exacerbate CNV, a hallmark of wet AMD.[3][4]
However, it is important to note a conflicting perspective in the field. Some research suggests that HtrA1 may have a protective role and that reduced levels are associated with AMD risk in certain patient populations, proposing augmentation rather than inhibition as a therapeutic strategy.[7][8] This guide will focus on the predominant strategy of HtrA1 inhibition.
Comparative Efficacy of HtrA1 Inhibitors
Direct head-to-head preclinical studies comparing different HtrA1 inhibitors are scarce. The following tables summarize the characteristics and reported efficacy of notable inhibitors from individual studies, primarily focusing on antibody-based therapeutics that have progressed furthest in development.
Table 1: Profile of Investigated HtrA1 Inhibitors
| Inhibitor Name/Type | Company/Developer | Modality | Target | Stage of Development |
| FHTR2163 (Galegenimab) | Genentech/Roche | Antigen-binding fragment (Fab) | Active, trimeric HtrA1 | Phase 2 Clinical Trial (Completed) |
| Anti-HtrA1 Antibody | Kodiak Sciences | Antibody-biopolymer conjugate | Active, trimeric HtrA1 | Preclinical[9] |
| IC-500 | IVERIC bio (an Astellas Company) | Not specified | HtrA1 | Preclinical |
| Small Molecules | Various | Boronic acid, Difluoroketamide derivatives | HtrA1 catalytic site | Discovery/Preclinical |
Table 2: Summary of Preclinical Efficacy in AMD Models
| Inhibitor | AMD Model | Key Outcome Measure | Result | Citation |
| Anti-HtrA1 Fab (FHTR2163 precursor) | Laser-induced CNV (Mouse) | Reduction in CNV lesion volume | Data not publicly detailed, but development was based on potent inhibition of HtrA1 activity. | [10][11] |
| HtrA1 Overexpression (Mouse) | N/A (Model of HtrA1-driven pathology) | Retinal Thickness Reduction | Overexpression of wild-type HtrA1 led to a 20-40% reduction in retinal thickness by 14-16 months, a phenotype HtrA1 inhibitors aim to prevent. | [6] |
| HtrA1 Overexpression (Mouse) | Laser-induced CNV (Mouse) | Exacerbation of CNV | Overexpression of active HtrA1 significantly worsened CNV, supporting the rationale for inhibition. | [3] |
Note: Quantitative preclinical data for specific, named inhibitors on CNV reduction is limited in the public domain. Much of the rationale is built on models demonstrating that increased HtrA1 activity is pathogenic.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of HtrA1 action and the methods used to study its inhibitors is crucial for understanding the therapeutic rationale and experimental basis.
Caption: HtrA1 signaling in AMD pathogenesis.
Caption: Allosteric inhibition of HtrA1 by a Fab antibody.
Caption: Workflow for preclinical testing of HtrA1 inhibitors.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are generalized protocols based on common practices reported in the literature for evaluating anti-angiogenic therapies in AMD models.
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This is the most common model to simulate key aspects of wet AMD.
-
Animal Handling: All procedures are performed on adult mice (e.g., C57BL/6) in compliance with institutional animal care guidelines.
-
Anesthesia: Mice are anesthetized using a mixture of ketamine and xylazine (B1663881) or isoflurane. Pupils are dilated with a topical mydriatic agent.
-
Laser Photocoagulation: A slit lamp-mounted laser delivery system is used. Four laser spots (e.g., 532 nm wavelength, 100 ms (B15284909) duration, 100 mW power, 75 µm spot size) are applied to the posterior pole of each eye, intentionally rupturing Bruch's membrane. The formation of a vapor bubble indicates a successful rupture.
-
Drug Administration: Immediately or shortly after laser injury, animals receive an intravitreal injection (typically 1-2 µL) of the HtrA1 inhibitor at a specified concentration or a vehicle control (e.g., sterile saline).
-
Efficacy Assessment (7-14 days post-laser):
-
Fluorescein Angiography: Mice are anesthetized, and fluorescein sodium is injected intraperitoneally. A fundus camera is used to capture images of the retinal vasculature, and leakage from the CNV lesions is assessed.
-
Histological Analysis: Animals are euthanized, and eyes are enucleated. The cornea and lens are removed, and the posterior eyecup is prepared for choroidal flat-mounts. The tissue is stained with an isolectin B4 antibody to visualize the blood vessel network.
-
Quantification: Confocal microscopy is used to acquire z-stack images of the stained choroidal flat-mounts. The volume of the CNV lesions is then quantified using imaging software (e.g., ImageJ or Imaris).
-
HtrA1 Activity and Biomarker Analysis
To confirm target engagement and understand the downstream effects of inhibition, researchers use various biochemical assays.
-
Sample Collection: Ocular fluids (aqueous or vitreous humor) or tissues (retina, RPE-choroid) are collected from treated and control animals.[10]
-
Activity-Based Probes: Specific small-molecule probes that covalently bind to the active site of HtrA1 can be used to measure its enzymatic activity in biological samples. A reduction in probe signal indicates successful target inhibition.[10][11]
-
Biomarker Quantification: The levels of known HtrA1 substrates, such as Dickkopf-related protein 3 (DKK3), can be measured. Inhibition of HtrA1 leads to a decrease in the cleaved form of DKK3, serving as a pharmacodynamic biomarker of drug activity.[10][11][12] This is typically measured using mass spectrometry-based proteomics or specific immunoassays.
Conclusion
The development of HtrA1 inhibitors represents a targeted therapeutic strategy for AMD, backed by strong genetic evidence. Preclinical models have established that elevated HtrA1 activity drives key pathological features of AMD, including inflammation and angiogenesis. Antibody-based inhibitors like FHTR2163 (galegenimab) have demonstrated target engagement in both preclinical and clinical settings.[11][12] However, the clinical translation has proven challenging, as the Phase 2 trial of galegenimab did not show a significant slowing of geographic atrophy progression.
Future research in this area will likely focus on several key aspects:
-
Resolving the controversy over HtrA1's protective versus pathogenic role to better select patient populations.
-
Developing more potent or longer-lasting inhibitors, such as the antibody-biopolymer conjugates being explored by Kodiak Sciences.[9]
-
Exploring the potential of HtrA1 inhibitors for wet AMD, where the anti-angiogenic rationale is strongest, or in combination with other therapeutic agents.
The data and protocols summarized in this guide provide a foundational understanding for professionals engaged in the ongoing effort to develop novel treatments for AMD.
References
- 1. Interplay between HTRA1 and classical signalling pathways in organogenesis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTRA1, an age‐related macular degeneration protease, processes extracellular matrix proteins EFEMP1 and TSP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. dovepress.com [dovepress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. HTRA1-dependent proteolysis induces age-related retinal degeneration and exacerbates choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. pnas.org [pnas.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Development of a therapeutic anti-HtrA1 antibody and the identification of DKK3 as a pharmacodynamic biomarker in geographic atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Phase 1 Study of the Anti-HtrA1 Antibody-binding Fragment FHTR2163 in Geographic Atrophy Secondary to Age-related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of HtrA1-IN-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine protease HtrA1 inhibitor, Htra1-IN-1, with alternative inhibitors. The information presented is supported by experimental data from independent studies to aid researchers in making informed decisions for their specific applications.
High-Temperature Requirement A Serine Peptidase 1 (HtrA1) is a crucial enzyme involved in a multitude of cellular processes, including the degradation of extracellular matrix proteins and the regulation of key signaling pathways such as Transforming Growth Factor-beta (TGF-β), Wnt, Notch, and Fibroblast Growth Factor (FGF). Dysregulation of HtrA1 activity has been implicated in a variety of diseases, including age-related macular degeneration (AMD), osteoarthritis, and certain cancers. Consequently, the development of potent and selective HtrA1 inhibitors is a significant area of therapeutic research.
Comparative Analysis of HtrA1 Inhibitors
This section provides a quantitative comparison of this compound with other independently validated HtrA1 inhibitors. The data is summarized in the table below, highlighting the inhibitor class, mechanism of action, and reported potency (IC50).
| Inhibitor | Inhibitor Class | Mechanism of Action | Potency (IC50) |
| This compound | Small Molecule | Selective serine protease inhibitor | 13 nM[1][2] |
| Fab15H6.v4.D221 | Antibody Fragment (Fab) | Allosteric inhibitor, binds to a cryptic pocket remote from the active site, locking it in a non-competent conformation.[3][4] | 35.9 nM (in buffer), 51.0 nM (in vitreous humor)[5] |
| Cystine-Knot Peptides (e.g., 1A8, 1C10) | Peptide | Bind to a cryptic pocket at the S1' site, stabilizing a non-competent active site conformation.[3] | Picomolar affinity; specific IC50 values for optimized peptides are in the pM to low nM range. For example, peptide 1A8 has an IC50 of 0.05 nM.[3] |
| Ahp-cyclodepsipeptides | Peptide | Potent, tailored inhibitors of HtrA proteases. | Described as the most potent human HtrA1 inhibitors to date, though specific IC50 values are not readily available in the reviewed literature.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of HtrA1 inhibitor activity are provided below.
HtrA1 Activity-Based Probe (ABP) Competition Assay
This assay is used to determine the potency of inhibitors by measuring their ability to compete with a fluorescently labeled activity-based probe for binding to the active site of HtrA1.
Materials:
-
Recombinant human HtrA1 protein
-
HtrA1 activity-based probe (e.g., TAMRA-labeled phosphonate (B1237965) probe)
-
HtrA1 inhibitor (e.g., this compound, Fab15H6.v4.D221)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.25% CHAPS)
-
SDS-PAGE gels and buffers
-
Fluorescence gel imager
-
Western blot apparatus and antibodies against HtrA1
Procedure:
-
Pre-incubate a fixed concentration of recombinant human HtrA1 (e.g., 200 nM) with varying concentrations of the HtrA1 inhibitor for 30 minutes at room temperature in the assay buffer.[5][7]
-
Add the HtrA1 activity-based probe (e.g., 10 µM) to the mixture and incubate for 1 hour at room temperature in the dark.[5][7]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the probe-labeled HtrA1 using a fluorescence gel imager.
-
Perform a Western blot to determine the total HtrA1 protein levels in each lane.
-
Quantify the fluorescence intensity of the probe-labeled HtrA1 and normalize it to the total HtrA1 protein level determined by Western blot.
-
Plot the percentage of HtrA1 activity (relative to a no-inhibitor control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
HtrA1 Substrate Cleavage Assay (e.g., DKK3, β-Casein)
This assay directly measures the enzymatic activity of HtrA1 by monitoring the cleavage of a specific protein substrate. Inhibition is assessed by the reduction in substrate cleavage in the presence of an inhibitor.
Materials:
-
Recombinant human HtrA1 protein
-
HtrA1 substrate (e.g., recombinant human DKK3, β-casein)
-
HtrA1 inhibitor
-
Cleavage Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.25% CHAPS)
-
SDS-PAGE gels and buffers
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Incubate the HtrA1 substrate (e.g., 4 µM DKK3 or a specified concentration of β-casein) with recombinant human HtrA1 (e.g., 0.5 µM) in the cleavage buffer at 37°C.[5]
-
To test for inhibition, pre-incubate HtrA1 with the inhibitor for a designated time before adding the substrate.
-
Take aliquots at different time points or let the reaction proceed for a fixed duration (e.g., 3 hours or overnight).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the protein fragments by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the intact substrate and its cleavage products.
-
The reduction in the intensity of the intact substrate band and the appearance of cleavage product bands indicate HtrA1 activity. A decrease in cleavage in the presence of the inhibitor demonstrates its efficacy.
Human HtrA1 Sandwich ELISA
This assay is used to quantify the amount of HtrA1 protein in a sample, which can be useful for expression studies or pharmacokinetic analysis of HtrA1-targeting drugs.
Materials:
-
Microplate pre-coated with a capture antibody specific for human HtrA1
-
Human HtrA1 standards
-
Samples containing HtrA1
-
Biotinylated detection antibody specific for human HtrA1
-
Avidin-Horseradish Peroxidase (HRP) conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer
-
Plate reader
Procedure:
-
Add 100 µL of standards and samples to the wells of the pre-coated microplate and incubate for 90 minutes at 37°C.[8]
-
Wash the wells with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 60 minutes at 37°C.[8]
-
Wash the wells.
-
Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.[8]
-
Wash the wells.
-
Add 90 µL of substrate solution and incubate for 15 minutes at 37°C in the dark.[8]
-
Add 50 µL of stop solution to each well.
-
Measure the optical density at 450 nm using a plate reader.
-
Generate a standard curve by plotting the optical density versus the concentration of the HtrA1 standards and use it to determine the concentration of HtrA1 in the samples.
Visualizations
The following diagrams illustrate the HtrA1 signaling pathway and a typical experimental workflow for evaluating HtrA1 inhibitors.
Caption: HtrA1 negatively regulates the TGF-β signaling pathway.
Caption: Workflow for HtrA1 inhibitor activity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 7sjn - HtrA1:Fab15H6.v4 complex - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Development of a therapeutic anti-HtrA1 antibody and the identification of DKK3 as a pharmacodynamic biomarker in geographic atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRA inhibitors - Technology [provendis.info]
- 7. pnas.org [pnas.org]
- 8. msesupplies.com [msesupplies.com]
Assessing the Selectivity Profile of HtrA1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of HtrA1-IN-1, a potent inhibitor of the high-temperature requirement A serine peptidase 1 (HtrA1). Due to the critical role of HtrA1 in various pathologies, including age-related macular degeneration (AMD), osteoarthritis, and cancer, the development of selective inhibitors is of significant interest. This document aims to objectively present the performance of this compound against other serine proteases, supported by available experimental data and methodologies.
Introduction to this compound
This compound has been identified as a highly potent and selective small molecule inhibitor of HtrA1.[1] Published research indicates that this compound, also referred to as compound 17 in its discovery publication, exhibits an IC50 of 13 nM against HtrA1.[1] The development of such inhibitors is driven by the need to specifically target HtrA1's proteolytic activity without affecting other structurally related serine proteases, thereby minimizing potential off-target effects.
Selectivity Profile of this compound
A crucial aspect of characterizing any new inhibitor is determining its selectivity. The developers of this compound performed a comprehensive screening against a panel of 35 other proteases to establish its selectivity profile.[1] This screening is essential to demonstrate that the inhibitor's activity is directed primarily towards HtrA1.
Quantitative Analysis of Inhibitor Selectivity
The following table summarizes the inhibitory activity of this compound against HtrA1 and a panel of other proteases. This data is crucial for assessing the inhibitor's specificity.
| Protease Target | This compound IC50 (nM) | Fold Selectivity vs. HtrA1 |
| HtrA1 | 13 | 1 |
| Protease A | >10,000 | >769 |
| Protease B | >10,000 | >769 |
| Protease C | >10,000 | >769 |
| ... (up to 35 other proteases) | >10,000 | >769 |
Note: The specific data for the 35-protease panel is not publicly available in the abstract of the source publication. The table serves as a template to be populated with data from the full study.
Experimental Protocols
The determination of the selectivity profile of this compound involves robust and standardized experimental protocols. The following methodologies are representative of those used in the field for assessing serine protease inhibitors.
HtrA1 Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound against HtrA1 is a key parameter for quantifying its potency. A common method for this is a fluorescence-based enzymatic assay.
Principle: The assay measures the enzymatic activity of HtrA1 on a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage and subsequent fluorescence emission is reduced.
General Protocol:
-
Reagents and Materials:
-
Recombinant human HtrA1 enzyme
-
Fluorogenic HtrA1 substrate (e.g., a peptide substrate with a fluorescent reporter and a quencher)
-
This compound (or other test inhibitors) at various concentrations
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of recombinant HtrA1 is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 420 nm).
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protease Selectivity Screening
To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other proteases, particularly those from the serine protease family.
Principle: Similar to the HtrA1 inhibition assay, the activity of each protease in the panel is measured in the presence of a high concentration of this compound. A lack of significant inhibition indicates selectivity for HtrA1.
General Protocol:
-
Reagents and Materials:
-
A panel of purified proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, etc.)
-
Specific fluorogenic or chromogenic substrates for each protease
-
This compound at a fixed, high concentration (e.g., 10 µM)
-
Appropriate assay buffers for each protease
-
Microplate reader (fluorescence or absorbance)
-
-
Procedure:
-
Each protease from the panel is assayed with its specific substrate in the presence and absence of this compound.
-
The enzymatic activity is measured, and the percentage of inhibition by this compound is calculated for each protease.
-
Inhibitors demonstrating low to no inhibition against the panel of proteases are considered selective for their primary target.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity profile of a protease inhibitor like this compound.
Caption: Workflow for identifying and confirming selective HtrA1 inhibitors.
Signaling Pathway Context
HtrA1 is involved in the degradation of extracellular matrix proteins and the regulation of signaling pathways, such as the TGF-β signaling pathway. By inhibiting HtrA1, this compound can modulate these downstream effects.
Caption: Simplified diagram of HtrA1's role in signaling and its inhibition.
Conclusion
This compound emerges as a potent and, based on initial reports, highly selective inhibitor of HtrA1. The comprehensive assessment of its activity against a broad panel of proteases is a critical step in validating its potential as a research tool and a therapeutic lead. The detailed experimental protocols provide a framework for the replication and validation of these findings. Further public availability of the complete selectivity dataset will be invaluable for the scientific community to fully evaluate the comparative performance of this compound.
References
Unveiling the Efficacy of Htra1-IN-1: A Comparative Guide for Researchers
For Immediate Release
In the intricate landscape of cellular signaling and drug discovery, the serine protease HtrA1 has emerged as a critical therapeutic target in a variety of diseases, including cancer and age-related macular degeneration. This guide offers a comprehensive comparison of the novel inhibitor, Htra1-IN-1, and other alternatives, providing researchers, scientists, and drug development professionals with essential data to inform their next breakthrough.
This compound: A Potent and Selective Inhibitor
This compound is a selective inhibitor of High-Temperature Requirement A Serine Peptidase 1 (HTRA1) with a reported half-maximal inhibitory concentration (IC50) of 13 nM.[1][2] Its high potency suggests significant potential in the modulation of signaling pathways regulated by HTRA1, such as the Transforming Growth Factor-β (TGF-β), Wnt, and Notch pathways. Dysregulation of these pathways is a hallmark of numerous pathological conditions, positioning this compound as a valuable tool for investigation and therapeutic development.
While specific comparative studies on the efficacy of this compound across a range of cell lines are not yet widely published, its mechanism of action as a direct inhibitor of HTRA1's proteolytic activity allows for predictable effects in cellular contexts where HTRA1 is active. HTRA1 has been shown to play diverse roles in different cell types, acting as a tumor suppressor in some cancers while promoting pathogenesis in others.[3][4] The efficacy of this compound is therefore expected to be highly dependent on the specific cellular context and the role of HTRA1 in the disease model being studied.
Comparative Efficacy of HTRA1 Inhibition in Key Signaling Pathways
To provide a framework for evaluating this compound, this guide summarizes the known effects of HTRA1 modulation on key signaling pathways and presents data on alternative inhibitory approaches in various cell lines.
TGF-β Signaling Pathway
HTRA1 is a known regulator of the TGF-β signaling pathway, often acting as an inhibitor.[5] It can cleave components of the TGF-β receptor complex, thereby attenuating downstream signaling.[5] Inhibition of HTRA1, therefore, would be expected to enhance TGF-β signaling. The effect of this compound on this pathway can be quantified using a SMAD-binding element (SBE) luciferase reporter assay.
Table 1: Comparison of HTRA1 Inhibition on TGF-β Signaling
| Inhibitor/Method | Cell Line | Effect on TGF-β Signaling | Quantitative Data (Example) | Reference |
| This compound | Not Yet Reported | Expected to enhance TGF-β signaling | - | - |
| HTRA1 siRNA | Human Embryonic Kidney (HEK293) | Increased TGF-β responsiveness | Significant increase in TGF-β-induced gene expression | [5] |
| Anti-HTRA1 Monoclonal Antibody | Rabbit Vitreous Humor | Inhibition of HTRA1 activity | Dose-dependent inhibition of HTRA1 activity | [6] |
Wnt Signaling Pathway
HTRA1 has been identified as a novel inhibitor of the canonical Wnt signaling pathway.[7] It can form a complex with β-catenin, a key effector of the Wnt pathway, and reduce its levels, leading to the downregulation of Wnt target genes.[7] Consequently, inhibition of HTRA1 by agents like this compound is anticipated to activate Wnt signaling. The TCF/LEF luciferase reporter assay is a standard method to measure the activity of the canonical Wnt pathway.
Table 2: Comparison of HTRA1 Inhibition on Wnt Signaling
| Inhibitor/Method | Cell Line | Effect on Wnt Signaling | Quantitative Data (Example) | Reference |
| This compound | Not Yet Reported | Expected to activate Wnt signaling | - | - |
| HTRA1 siRNA | Human Embryonic Kidney (HEK293T) | Activation of Wnt signaling | Upregulation of Wnt target genes (Axin2, c-myc, cyclinD1) | [7] |
| HTRA1 Overexpression | Colorectal Cancer (SW480) | Reduced Wnt signaling | Decreased TCF/β-catenin-mediated activity | [7] |
Notch Signaling Pathway
HTRA1 has also been shown to modulate the Notch signaling pathway. In pancreatic cancer cells, for instance, overexpression of HTRA1 leads to a reduction in Notch-1 expression, suggesting an inhibitory role.[8][9] Therefore, inhibiting HTRA1 activity with this compound may lead to an upregulation of Notch signaling in certain cellular contexts. Notch pathway activity can be assessed using a CSL (CBF1/RBP-Jk) luciferase reporter assay.
Table 3: Comparison of HTRA1 Inhibition on Notch Signaling
| Inhibitor/Method | Cell Line | Effect on Notch Signaling | Quantitative Data (Example) | Reference |
| This compound | Not Yet Reported | Expected to activate Notch signaling | - | - |
| HTRA1 siRNA | Pancreatic Cancer (PANC-1, BXPC-3) | Increased Notch-1 expression | Increased levels of Notch-1 mRNA and protein | [8][9] |
| HTRA1 Overexpression | Pancreatic Cancer (PANC-1, BXPC-3) | Decreased Notch-1 expression | Reduced levels of Notch-1 mRNA and protein | [8][9] |
Alternative HTRA1 Inhibitors
While this compound is a promising selective inhibitor, other molecules can also be used to modulate HTRA1 activity.
-
N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide (Ac-IEPD-pNA): This is a colorimetric peptide substrate for Granzyme B, but its utility in specific HTRA1 inhibition in cell-based assays is not well-documented.[10]
-
Ulinastatin: A urinary trypsin inhibitor, its specific activity against HTRA1 in different cell lines requires further investigation.
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride): A general serine protease inhibitor that can inhibit HTRA1.[11][12] However, its lack of specificity means it will affect other serine proteases in the cell, potentially leading to off-target effects. It has been used in various cell lines to inhibit apoptosis.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments to assess the efficacy of HTRA1 inhibitors.
HTRA1 Protease Activity Assay
A fluorometric assay using a generic substrate like casein can be employed to determine the direct inhibitory effect of compounds on HTRA1's enzymatic activity.
Caption: Workflow for determining the in vitro inhibitory activity of compounds against HTRA1 protease.
Cellular Signaling Pathway Reporter Assays
To assess the effect of HTRA1 inhibition on specific signaling pathways within a cellular context, luciferase reporter assays are commonly used.
Caption: General workflow for a luciferase-based reporter assay to measure signaling pathway activity.
Detailed Protocol for Wnt Signaling Reporter Assay:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound.
-
Lysis: After a further 24-48 hours, lyse the cells.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the treated samples to untreated controls.
Similar protocols can be adapted for TGF-β and Notch signaling pathways using appropriate reporter plasmids (SBE-luciferase for TGF-β and CSL-luciferase for Notch).[8][14][15]
Conclusion and Future Directions
This compound presents a powerful and selective tool for probing the function of HTRA1 in health and disease. While direct comparative efficacy data across multiple cell lines is currently limited, its known mechanism of action provides a strong foundation for predicting its effects on HTRA1-dependent signaling pathways. The experimental frameworks provided in this guide offer a clear path for researchers to quantitatively assess the efficacy of this compound in their specific cellular models of interest. Further research is warranted to build a comprehensive profile of this compound's activity in a wider range of cell lines and disease contexts, which will be crucial for its translation into novel therapeutic strategies.
References
- 1. A Molecular Test for Quantifying Functional Notch Signaling Pathway Activity in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of highly potent and selective HTRA1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. HTRA1 | Cancer Genetics Web [cancerindex.org]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. amsbio.com [amsbio.com]
Safety Operating Guide
Proper Disposal of Htra1-IN-1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Htra1-IN-1 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although this compound is not classified as a hazardous substance or mixture, careful handling and disposal are essential to maintain a safe research environment.[1] This guide provides detailed, step-by-step instructions for the appropriate disposal of this compound.
Key Safety and Disposal Information
For quick reference, the following table summarizes the essential safety and logistical information for this compound disposal.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Personal Protective Equipment (PPE) | Full personal protective equipment (gloves, lab coat, eye protection) | [1] |
| Spill Containment | Absorb with finely-powdered liquid-binding material (e.g., diatomite, universal binders) | [1] |
| Surface Decontamination | Scrub surfaces and equipment with alcohol | [1] |
| Disposal of Contaminated Material | Dispose of according to institutional and local regulations for chemical waste | [1][2] |
Step-by-Step Disposal Protocol for this compound
Follow these procedures for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses, when handling this compound.
2. Waste Collection:
-
Collect waste this compound, whether in solid or dissolved form, in a designated and clearly labeled chemical waste container.
-
Avoid mixing this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing and reducing agents.[1]
3. Handling Spills:
-
In the event of a spill, prevent further leakage or spreading.[1]
-
For liquid spills, absorb the solution using a non-reactive, absorbent material like diatomite or a universal binder.[1]
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Evacuate personnel to a safe area if necessary and ensure adequate ventilation.[1]
4. Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing them with alcohol.[1]
-
Collect all cleaning materials (e.g., wipes, absorbent pads) used for decontamination and place them in the designated chemical waste container.
5. Final Disposal:
-
Seal the chemical waste container tightly.
-
Dispose of the container through your institution's hazardous waste management program, following all local, state, and federal regulations for chemical waste disposal.[2] Although not classified as hazardous, it should be treated as chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Htra1-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of Htra1-IN-1, a selective inhibitor of the serine protease HTRA1. Adherence to these procedures is essential to ensure a safe laboratory environment for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance or mixture, proper personal protective equipment (PPE) and handling protocols are recommended to minimize exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is vital when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-Impermeable Gloves | Wear suitable gloves to avoid skin contact. Nitrile or neoprene gloves are generally appropriate for handling small quantities in a laboratory setting. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a Well-Ventilated Area | Handle in a chemical fume hood or other well-ventilated space to avoid inhalation of dust or aerosols.[1][2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.
-
Engineering Controls : Always use this compound in a well-ventilated area.[1][2] An accessible safety shower and eyewash station should be nearby.[1]
-
Handling Practices : Avoid the formation of dust and aerosols.[2] Do not breathe vapors, mist, dust, or gas.[1] Avoid contact with skin and eyes.[1][2]
-
Storage Conditions : Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] Recommended storage temperatures are:
Spill and Disposal Procedures
In the event of a spill, prevent further leakage and keep the product away from drains or water courses.[1] Absorb spills with a liquid-binding material such as diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1] Dispose of contaminated material in accordance with local, state, and federal regulations.[1][2]
First Aid Measures
-
Eye Contact : Immediately flush eyes with large amounts of water, removing any contact lenses. Seek medical attention.[1]
-
Skin Contact : Rinse skin thoroughly with water and remove contaminated clothing.[1]
-
Inhalation : Move to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
